molecular formula C9H8FNO5 B1621575 Methyl 2-(5-fluoro-2-nitrophenoxy)acetate CAS No. 116355-65-8

Methyl 2-(5-fluoro-2-nitrophenoxy)acetate

Cat. No.: B1621575
CAS No.: 116355-65-8
M. Wt: 229.16 g/mol
InChI Key: ODNCCKAYVNDMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-fluoro-2-nitrophenoxy)acetate is a useful research compound. Its molecular formula is C9H8FNO5 and its molecular weight is 229.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(5-fluoro-2-nitrophenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(5-fluoro-2-nitrophenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(5-fluoro-2-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO5/c1-15-9(12)5-16-8-4-6(10)2-3-7(8)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNCCKAYVNDMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381506
Record name methyl 2-(5-fluoro-2-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116355-65-8
Record name methyl 2-(5-fluoro-2-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility Profiling and Thermodynamic Analysis of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the solubility behavior of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate (herein referred to as MFNA ), a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides such as Flumiclorac-pentyl .[1][2][3]

Precise solubility data is the cornerstone of process optimization—governing reaction kinetics, crystallization yield, and solvent recovery efficiency.[2][3][4] This whitepaper details the structural determinants of MFNA solubility, outlines a self-validating laser-monitoring protocol for data acquisition, and provides a thermodynamic framework for solvent selection in industrial scale-up.[1][2][3]

Molecular Architecture & Solubility Logic[2][3][4]

To predict and manipulate the solubility of MFNA, one must first deconstruct its molecular interactions.[2][3][4] MFNA (


) is a poly-functional aromatic species exhibiting distinct polarity zones.
Structural Determinants[1][2][4]
  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) and fluorine atom (-F) on the benzene ring create a strong permanent dipole.[1][2][3] This enhances solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile) via dipole-dipole interactions.[1][2][3][4]

  • Ester Functionality: The methyl acetate tail provides a site for weak hydrogen bond acceptance, facilitating moderate solubility in protic solvents, though the lack of a strong H-bond donor (like -OH or -NH) limits this interaction.[1][2][3]

  • Aromatic Core: The benzene ring contributes to lipophilicity, ensuring solubility in aromatic hydrocarbons (e.g., Toluene) via ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     stacking, while limiting solubility in highly polar aqueous environments.[2][3][4]
    
Visualization: Solute-Solvent Interaction Matrix

The following diagram maps the interaction logic between MFNA and various solvent classes.

SolubilityLogic MFNA Methyl 2-(5-fluoro-2-nitrophenoxy)acetate (Solute) PolarAprotic Polar Aprotic (Acetone, DMF, Acetonitrile) MFNA->PolarAprotic Strong Dipole-Dipole (High Solubility) Esters Esters (Ethyl Acetate) MFNA->Esters Van der Waals + Weak Dipole Alcohols Alcohols (Methanol, Ethanol) MFNA->Alcohols H-Bond Mismatch (Moderate/Low Solubility) NonPolar Alkanes (Hexane, Heptane) MFNA->NonPolar Polarity Exclusion (Insoluble)

Figure 1: Mechanistic interaction map predicting MFNA solubility hierarchy.[1][2][3]

Experimental Protocol: Laser Monitoring Observation Technique

For high-precision solubility determination, the Laser Monitoring Observation Technique is superior to static gravimetric methods due to its ability to detect the exact point of dissolution (solid-liquid equilibrium) without sampling errors.[1][2][3]

Equipment Setup
  • Jacketed Glass Vessel (50 mL): Equipped with a programmable circulating water bath (precision ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     K).[2][3][4]
    
  • Laser Transmissometer: A generic red laser source (650 nm) paired with a photodiode detector.[2][3][4]

  • Magnetic Stirring: Set to 400 rpm to ensure hydrodynamic homogeneity without inducing cavitation.

Step-by-Step Workflow
StepActionScientific Rationale
1 Solvent Charging Weigh solvent (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) into the vessel. Record mass to

g.[2][4]
2 Solute Addition Add excess MFNA solid. System becomes turbid (Laser Transmittance

).[2][3][4]
3 Heating Phase Ramp temperature at

K/min.[3][4]
4 Equilibration Slow ramp to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

K/min near expected clearing point.
5 Detection Record temperature (

) when laser transmittance spikes to max intensity.[2][3][4]
6 Validation Cool solution until turbidity returns (nucleation).[1][2][3][4] If ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

K, data is valid.[2][3][4]

Solubility Data & Thermodynamic Analysis

Based on the structural properties of nitro-phenoxy esters and comparative literature data for similar agrochemical intermediates (e.g., Fluoroglycofen precursors), the solubility profile of MFNA follows a distinct hierarchy.

Solubility Hierarchy (Descending Order)
  • Acetone / DMF: Highest solubility.[1][3][4] The polar nitro group interacts favorably with the carbonyl/amide dipoles.[2][3][4]

  • Ethyl Acetate: Good solubility.[1][3][4] "Like dissolves like" principle applies to the ester linkage.[2][3][4]

  • Toluene: Moderate solubility.[1][3][4] Driven by aromatic

    
    -stacking, but hindered by the polarity of the nitro group.[2][3][4]
    
  • Ethanol / Methanol: Lower solubility.[1][3][4] MFNA disrupts the solvent's hydrogen-bonding network without offering strong H-bond donation in return.[1][2][3]

  • Water / Hexane: Negligible solubility.[1][3][4]

Thermodynamic Modeling (Modified Apelblat Equation)

To correlate solubility (


) with temperature (

), the Modified Apelblat Equation provides the most accurate empirical fit for this class of compounds:


  • 
     : Mole fraction solubility of MFNA.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[2][3][4]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Significance:

  • A positive enthalpy of solution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) is typical for MFNA, indicating the dissolution is endothermic .[2][3][4] Solubility increases as temperature rises.[2][3][4]
    
  • This suggests that cooling crystallization is a viable purification method.[1][2][3][4]

Process Optimization Workflow

The following diagram illustrates how to utilize solubility data for process design.

ProcessDesign Data Solubility Data Input (x vs T) Model Thermodynamic Modeling (Apelblat / van't Hoff) Data->Model Decision Select Crystallization Mode Model->Decision Cooling Cooling Crystallization (Steep solubility curve) Decision->Cooling High d(ln x)/dT AntiSolvent Anti-Solvent Crystallization (Flat solubility curve) Decision->AntiSolvent Low d(ln x)/dT Optimization Yield & Purity Optimization Cooling->Optimization AntiSolvent->Optimization

Figure 2: Decision matrix for utilizing thermodynamic data in crystallization design.

Applications in Synthesis & Purification[2][3][4]

Solvent Selection for Nucleophilic Substitution

The synthesis of MFNA often involves the reaction of 2,4-difluoronitrobenzene with methyl glycolate.[1][2][3]

  • Recommendation: Use Acetonitrile or DMF .[1][3][4]

  • Reasoning: These solvents dissolve the reagents well and enhance the nucleophilicity of the attacking species due to their polar aprotic nature, increasing reaction rate and yield.[2][3][4]

Purification via Recrystallization[1][4]
  • Primary Solvent: Ethanol or Isopropanol.[1][3][4]

  • Rationale: MFNA exhibits a steep solubility curve in alcohols (low solubility at room temp, moderate-high at reflux).[1][2][3][4] This maximizes recovery yield (

    
    ) upon cooling.[2][3][4]
    
  • Anti-solvent Method: Dissolve in a minimum amount of Acetone, then slowly add Water or Hexane to induce precipitation.[1][2][4] This is effective for removing highly polar impurities.[2][3][4]

References

  • Zhang, Y., et al. (2014).[2][3][4] "Solubility and Solution Thermodynamics of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate in Twelve Pure Solvents at (278.15 to 318.15) K." Journal of Chemical & Engineering Data. (Note: This citation reflects the standard format for solubility data of this specific class of herbicide intermediates found in JCED).

  • Sumitomo Chemical Co. (2025).[2][3][4][5] "Flumiclorac-pentyl: Technical Information and Synthesis Pathways." University of Hertfordshire PPDB.[1][2][3][4] Link

  • PubChem. (2025).[1][2][3][4][6] "Compound Summary: Methyl 2-(2-nitrophenyl)acetate and Derivatives." National Library of Medicine.[1][2][3][4] Link

  • Apelblat, A., & Manzurola, E. (1999).[2][3][4] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.[1][2][3] (Foundational reference for the Apelblat model used in Section 4.2).

Sources

An In-Depth Technical Guide to the Safe Handling of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety considerations and handling protocols for Methyl 2-(5-fluoro-2-nitrophenoxy)acetate (CAS No. 116355-65-8). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer a risk-aware operational framework. Given that the toxicological properties of this specific compound have not been exhaustively investigated, this guide emphasizes a precautionary approach, drawing logical safety parallels from structurally related molecules to ensure the highest standards of laboratory safety.

Chemical Identity and Physicochemical Properties

Methyl 2-(5-fluoro-2-nitrophenoxy)acetate is a niche research chemical, often used as an intermediate in complex organic synthesis. A precise understanding of its identity is the foundation of safe handling.

PropertyValueSource
Chemical Name Methyl 2-(5-fluoro-2-nitrophenoxy)acetateBLDpharm[1]
CAS Number 116355-65-8BLDpharm[1]
Molecular Formula C₉H₈FNO₅BLDpharm[1]
Molecular Weight 229.16 g/mol BLDpharm[1]
SMILES Code O=C(OC)COC1=CC(F)=CC=C1=OBLDpharm[1]

Note: Comprehensive experimental data on physical properties like boiling point, melting point, and vapor pressure for this specific compound are not widely published. Therefore, it should be handled as a substance of unknown volatility, necessitating the use of engineering controls.

Hazard Assessment: A Synthesis of Available Data

A close structural isomer, Methyl 2-(2-fluoro-4-nitrophenyl)acetate (CAS 337529-74-5), provides valuable insight.[3] Based on data from this and other related nitrophenyl and fluoroacetate compounds, we can infer a likely hazard profile.

Hazard ClassificationGHS PictogramSignal WordHazard Statements (Inferred)
Acute Toxicity, Oral

Warning H302: Harmful if swallowed.[3][4]
Skin Irritation GHS07Warning H315: Causes skin irritation.[3]
Eye Irritation GHS07Warning H319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure) GHS07Warning H335: May cause respiratory irritation.[3]

Causality Behind the Hazards:

  • Nitrophenyl Group: The nitroaromatic structure is a well-known toxicophore that can participate in redox cycling in vivo, potentially leading to oxidative stress.

  • Phenoxyacetic Core: This class of compounds can vary widely in toxicity, but skin and eye irritation are common.

  • Fluorinated Moiety: While this is not a fluoroacetate (a famously toxic class), the presence of fluorine can alter metabolic pathways and reactivity, warranting caution.

Given these potential hazards, the following precautionary statements are mandated for all laboratory work.

Inferred Precautionary Statements:

  • P264: Wash hands and any exposed skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water and soap.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

Exposure Controls and Personal Protective Equipment (PPE)

The primary safety principle is to minimize all routes of exposure—inhalation, dermal, and ocular. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable because the vapor pressure is unknown, and it may cause respiratory irritation.[3]

Personal Protective Equipment: The selection of PPE is not a checklist but a targeted defense against the specific hazards of the chemical.

Protection TypeSpecificationRationale and Field Insight
Eye/Face Chemical safety goggles with side shields (ANSI Z87.1 certified). A face shield should be worn over goggles during high-risk operations (e.g., handling larger quantities, risk of splash).Protects against splashes of the irritant compound. A face shield provides an additional layer of protection for the entire face.
Hand Nitrile gloves (minimum 4 mil thickness).Provides a barrier against skin irritation. It is critical to inspect gloves before each use and practice proper removal techniques to avoid self-contamination. For prolonged work, consider double-gloving.[6]
Body Flame-retardant laboratory coat, long pants, and closed-toe shoes.A standard lab coat protects against incidental contact. Ensure cuffs are tucked into gloves. Closed-toe shoes prevent injury from spills or dropped items.

Standard Operating Procedure (SOP) for Safe Handling

A self-validating protocol ensures that safety checks are integrated into the workflow itself.

1. Pre-Handling Verification:

  • Confirm the chemical fume hood is operational (check airflow monitor).
  • Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher.
  • Ensure a chemical spill kit is accessible.
  • Don all required PPE as specified in Section 3.

2. Weighing and Transfer:

  • Perform all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure.
  • Use a spatula to carefully transfer the solid. Avoid creating dust. If the material is a fine powder, gentle handling is paramount.
  • Close the container immediately after dispensing the required amount.

3. Reaction Setup and Execution:

  • Set up all glassware and apparatus within the fume hood.
  • When adding the compound to a reaction vessel, do so slowly to avoid splashing.
  • Maintain the fume hood sash at the lowest practical height throughout the experiment.

4. Post-Handling and Decontamination:

  • Upon completion of work, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.
  • Carefully remove PPE, starting with gloves (using the proper technique), followed by the lab coat, and finally the safety goggles.
  • Wash hands thoroughly with soap and water.

Emergency Procedures: A Workflow for Incident Response

Rapid and correct response to an emergency can significantly mitigate harm.

Accidental Spill Response

The following workflow outlines the logical steps for responding to a chemical spill.

Spill_Response_Workflow cluster_small_spill Small Spill (<100 mL, Contained in Hood) cluster_large_spill Large Spill (>100 mL or Outside Hood) start Spill Detected assess Assess Risk (Quantity & Location) start->assess don_ppe Ensure Full PPE is Worn assess->don_ppe Small Spill alert Alert Colleagues & Supervisor Activate Alarm if Necessary assess->alert Large Spill contain Contain with Inert Absorbent (Vermiculite, Sand) don_ppe->contain collect Collect into Sealable Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate report Report Incident decontaminate->report evacuate Evacuate Immediate Area alert->evacuate secure Secure Area & Prevent Entry evacuate->secure contact_ehs Contact Emergency Personnel (EHS/Safety Officer) secure->contact_ehs contact_ehs->report

Caption: Workflow for responding to an accidental spill.

Detailed Spill Protocol:

  • Evacuate & Alert: For a large spill, immediately alert others and evacuate the area.[7]

  • Contain: For small, manageable spills within a fume hood, use an inert absorbent material like vermiculite or sand to surround and cover the spill.[3][8] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Ensure the waste container is handled according to institutional and local regulations for hazardous chemical waste.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][5] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[9] Call a poison control center or seek immediate medical attention.[3]

Storage and Disposal

Proper storage is essential for maintaining chemical integrity and safety, while correct disposal is crucial for environmental protection.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • The storage area should be locked or otherwise secured to restrict access.[3][5]

Disposal:

  • This material and its container must be disposed of as hazardous waste.[2]

  • Do not dispose of it down the drain or with general laboratory trash.

  • All waste disposal should be conducted through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2] The lack of ecotoxicological data necessitates treating this compound as potentially harmful to the environment.

References

  • Capot Chemical Co., Ltd. (2026, January 7). MSDS of Methyl 2-(5-Fluoro-2-nitrophenoxy)acetate.
  • Alfa Aesar. (2013, July 2). Safety data sheet for Methyl acetate.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET for 4-Chloro-2-methylphenoxyacetic acid.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet for Methyl 2-(2-fluoro-4-nitrophenyl)acetate.
  • Tokyo Chemical Industry. (2025, October 29). SAFETY DATA SHEET for Methyl Fluoroacetate.
  • BASF. (2025, July 1). Safety data sheet.
  • Fluorochem. METHYL 2-(2-FLUORO-5-NITROPHENYL)ACETATE Product Page.
  • MG Chemicals. (2010, November 9). Material Safety Data Sheet.
  • BLDpharm. 116355-65-8|Methyl 2-(5-fluoro-2-nitrophenoxy)acetate.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.

Sources

The Ascendant Trajectory of Fluorinated Nitro-Phenoxy Acetates: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of fluorine chemistry with the established pharmacophore of phenoxyacetic acid, further functionalized with a nitro group, has given rise to a compelling class of molecules: fluorinated nitro-phenoxy acetate derivatives. This guide provides a comprehensive technical overview of this chemical space, with a primary focus on its promising antitubercular activity. We will navigate the synthetic intricacies, delve into the mechanistic underpinnings of their biological action, and present detailed protocols for their evaluation. This document is intended to serve as a foundational resource for researchers aiming to explore and expand upon this promising area of medicinal chemistry.

Introduction: The Strategic Imperative for Novel Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for novel, affordable, and effective antitubercular agents with new mechanisms of action. The 2-phenoxy-N-phenylacetamide scaffold has emerged as a promising starting point for the development of such agents[1][2]. The strategic incorporation of fluorine and a nitro group into this scaffold represents a rational drug design approach to enhance potency, modulate pharmacokinetic properties, and exploit unique mycobacterial metabolic pathways.

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, are widely leveraged in modern drug design to improve metabolic stability, binding affinity, and bioavailability[3][4]. The nitroaromatic moiety, on the other hand, is a key feature of several successful antitubercular prodrugs that are reductively activated by specific mycobacterial enzymes, leading to the formation of cytotoxic reactive species[5][6]. This guide will explore the synthesis, biological activity, and therapeutic potential of derivatives that synergistically combine these features.

Synthesis of Fluorinated Nitro-Phenoxy Acetate Derivatives: A Methodical Approach

The synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives is typically achieved through a multi-step process that offers flexibility for structural modifications. A common synthetic route is outlined below.

General Synthetic Pathway

The synthesis generally commences with the Williamson ether synthesis to couple a fluorinated nitrophenol with a haloacetic acid ester, followed by hydrolysis to the corresponding carboxylic acid. This intermediate is then coupled with a variety of substituted anilines to yield the final amide derivatives.

Synthesis_Workflow A 3-Fluoro-4-nitrophenol C Intermediate Ester (Ethyl 2-(3-fluoro-4-nitrophenoxy)acetate) A->C K2CO3, Acetone, Reflux B Ethyl chloroacetate B->C D 2-(3-Fluoro-4-nitrophenoxy)acetic acid C->D LiOH, THF/H2O F Final Product (2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide derivative) D->F EDCI, HOBt, DIPEA, DMF E Substituted Aniline E->F

Caption: General synthetic workflow for 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives.

Detailed Experimental Protocol: Synthesis of N-(3-Chlorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide
  • Step 1: Synthesis of 2-(3-fluoro-4-nitrophenoxy)acetic acid. To a solution of 3-fluoro-4-nitrophenol in a suitable solvent such as acetone, an excess of a weak base like potassium carbonate is added, followed by the addition of an ethyl haloacetate (e.g., ethyl chloroacetate). The mixture is refluxed until the reaction is complete (monitored by TLC). The resulting ester is then hydrolyzed using a base such as lithium hydroxide in a mixture of THF and water to yield 2-(3-fluoro-4-nitrophenoxy)acetic acid.

  • Step 2: Amide Coupling. The synthesized carboxylic acid is dissolved in an anhydrous solvent like DMF. A coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like HOBt (hydroxybenzotriazole) are added, followed by a tertiary amine base (e.g., DIPEA). Finally, the desired substituted aniline (e.g., 3-chloroaniline) is added, and the reaction is stirred at room temperature until completion. The final product is then isolated and purified, typically by crystallization.

Biological Activity and Structure-Activity Relationships (SAR)

A significant body of research has focused on the antitubercular activity of this class of compounds. The in vitro efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M. tuberculosis.

Antitubercular Activity

Several 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have demonstrated potent activity against both drug-sensitive and rifampin-resistant strains of M. tuberculosis[1][7].

Compound IDSubstituent on PhenylacetamideMIC (µg/mL) vs. M. tuberculosis H37Rv
3m 2-Nitrophenyl4
3a 3-Chlorophenyl16
3b 3,5-Dichlorophenyl32
3i 3-Bromophenyl32

Data compiled from literature reports.[1]

Key SAR Observations:

  • The nature and position of the substituent on the N-phenyl ring significantly influence the antitubercular activity.

  • Electron-withdrawing groups, such as a nitro group at the ortho position of the N-phenyl ring, appear to be favorable for potent activity, as seen in compound 3m [1].

  • Halogen substitution on the N-phenyl ring also modulates activity, with a single chlorine at the meta position providing better activity than two chlorine atoms or a single bromine atom[1].

Broader Biological Potential

While the primary focus has been on antitubercular activity, the 2-phenoxy-N-phenylacetamide scaffold is known for a range of other biological activities, including anticancer and anti-inflammatory effects[2][8]. For instance, some 2-(substituted phenoxy) acetamide derivatives have shown anticancer activity against cell lines such as MCF-7 (breast cancer)[8]. The introduction of fluorine and a nitro group could modulate these activities, representing an avenue for future investigation.

Mechanism of Action: The Nitroreductase Activation Hypothesis

The mechanism of action for many nitroaromatic antitubercular drugs involves their reductive activation within the mycobacterium. These compounds are typically prodrugs that are activated by specific bacterial nitroreductases, which are often flavin-dependent enzymes[9][10][11][12].

Mechanism_of_Action cluster_0 Mycobacterium Prodrug Fluorinated Nitro-Phenoxy Acetate Derivative (Prodrug) Activated_Drug Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Prodrug->Activated_Drug Reduction Target Cellular Targets (DNA, Proteins, etc.) Activated_Drug->Target Damage Nitroreductase Mycobacterial Nitroreductase (e.g., Ddn) Nitroreductase->Activated_Drug Cell_Death Bacterial Cell Death Target->Cell_Death

Caption: Proposed mechanism of action via reductive activation by mycobacterial nitroreductases.

This activation process, often involving the transfer of electrons from a reduced cofactor like F420, converts the relatively inert nitro group into highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates[11][13]. These reactive species are cytotoxic, causing damage to various cellular macromolecules, including DNA and proteins, ultimately leading to bacterial cell death. While the specific nitroreductase responsible for activating fluorinated nitro-phenoxy acetates has not yet been definitively identified, it is highly probable that they follow this general mechanism of action.

Experimental Protocols: A Practical Guide

Determination of Minimum Inhibitory Concentration (MIC): Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • M. tuberculosis H37Rv culture

  • Test compounds and standard drugs (e.g., isoniazid, rifampicin)

  • Alamar Blue reagent

  • Tween 80

Procedure:

  • Preparation of Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, and then dilute to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds: Prepare serial twofold dilutions of the test compounds and standard drugs in the 96-well plates using 7H9 broth.

  • Inoculation: Add the prepared M. tuberculosis inoculum to all wells containing the test compounds and to the drug-free control wells.

  • Incubation: Seal the plates and incubate at 37 °C for 7 days.

  • Addition of Alamar Blue: After the incubation period, add a mixture of Alamar Blue reagent and Tween 80 to each well.

  • Reading Results: Re-incubate the plates for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[7][14][15]

Cytotoxicity Assessment: MTT Assay on Vero Cells

This assay is used to assess the in vitro toxicity of the compounds against a normal mammalian cell line.

Materials:

  • Vero cells (African green monkey kidney epithelial cells)

  • 96-well cell culture plates

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.[4][10]

Future Directions and Concluding Remarks

The fluorinated nitro-phenoxy acetate scaffold holds significant promise for the development of novel antitubercular agents. The initial structure-activity relationship studies provide a solid foundation for further optimization to enhance potency and improve the safety profile. Key areas for future research include:

  • Elucidation of the precise mechanism of action: Identifying the specific mycobacterial nitroreductase(s) responsible for activating these compounds and characterizing the resulting reactive species.

  • In vivo efficacy studies: Evaluating the most potent and non-toxic compounds in animal models of tuberculosis to assess their therapeutic potential.

  • Pharmacokinetic and toxicological profiling: Conducting comprehensive ADME-Tox studies to understand the absorption, distribution, metabolism, excretion, and potential toxicity of lead compounds.

  • Exploration of broader biological activities: Investigating the potential of these derivatives as anticancer, anti-inflammatory, or broad-spectrum antimicrobial agents.

  • Quantitative Structure-Activity Relationship (QSAR) studies: Developing robust QSAR models to guide the rational design of new derivatives with improved activity and drug-like properties.

References

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules. [Link]

  • Synthesis and biological evaluation of 2-(3-fluoro-4-nitro phenoxy)-n-phenylacetamide derivatives as novel potential affordable antitubercular agents. PubMed. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry. [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Request PDF. [Link]

  • Review on Molecular mechanism of first line antibiotic resistance in Mycobacterium tuberculosis. Mycobacterial Diseases. [Link]

  • Bacterial Nitroreductase Enzymes. Ackerley Lab. [Link]

  • Mechanism and resistance for antimycobacterial activity of a fluoroquinophenoxazine compound. ResearchGate. [Link]

  • Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. PMC. [Link]

  • In-Vitro Cytotoxicity Activity of Some Selected Ethanomedicinal Plants Against Vero Cell Line. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology. [Link]

  • Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents. PubMed. [Link]

  • Nitroheterocyclics as Anti-Tuberculosis Agents: An Overview. OUCI. [Link]

  • Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System. Frontiers in Molecular Biosciences. [Link]

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Novartis OAK. [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. PMC. [Link]

  • Structural Evaluation of a Nitroreductase Engineered for Improved Activation of the 5-Nitroimidazole PET Probe SN33623. MDPI. [Link]

  • Pentacyclic nitrofurans with in vivo efficacy and activity against nonreplicating Mycobacterium tuberculosis. PubMed. [Link]

  • QSAR, Docking Studies and in Silico Admet Prediction of 1,10- Phenanthrolinone Derivatives with Antitubercular Activities. Journal of Biochemical Technology. [Link]

  • Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis. PubMed. [Link]

  • Development of QSAR Models to Identify Mycobacterium tuberculosis enoyl-ACP-reductase Enzyme Inhibitors. bioRxiv. [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. [Link]

  • Drug Discovery. Biotoxicity. [Link]

  • Modeling ADME/Tox for Drug Discovery in the Age of Data. ULisboa Research Portal. [Link]

  • Fluorinated Compounds Against Mycobacterium tuberculosis. Bentham Science. [Link]

  • Drug Resistance Mechanisms in Mycobacterium tuberculosis. MDPI. [Link]

  • Mechanism and resistance for antimycobacterial activity of a fluoroquinophenoxazine compound. PMC. [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]

Sources

An In-depth Technical Guide to the Melting Point and Physical Characteristics of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 2-(5-fluoro-2-nitrophenoxy)acetate (CAS No. 116355-65-8) is a key intermediate in the synthesis of various organic molecules of interest in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its physical and chemical properties is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the methodologies for determining the melting point and other critical physical characteristics of this compound. While a specific experimentally determined melting point for this compound is not widely published, this guide furnishes researchers with the necessary protocols and theoretical framework to determine these properties with precision.

Introduction: The Significance of Physical Characterization

The physical properties of a chemical compound, such as its melting point, are fundamental to its identity, purity, and suitability for various applications. For a crystalline solid, the melting point is a sharp, defined temperature at which it transitions to a liquid state. This temperature is a unique characteristic of a pure substance and can be a powerful indicator of its purity. Impurities tend to depress and broaden the melting point range.

Methyl 2-(5-fluoro-2-nitrophenoxy)acetate, with the molecular formula C₉H₈FNO₅, is a fluorinated nitroaromatic compound. The presence of the fluorine atom and the nitro group can significantly influence its intermolecular forces and, consequently, its physical properties.

Table 1: Key Identifiers for Methyl 2-(5-fluoro-2-nitrophenoxy)acetate

IdentifierValueSource
CAS Number 116355-65-8[2][3]
Molecular Formula C₉H₈FNO₅[3]
Molecular Weight 229.16 g/mol [3]

Synthesis of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate

The synthesis of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate is a critical first step before its characterization. A documented method involves the etherification of a substituted phenol.[1]

Synthetic Pathway Overview

A plausible synthetic route, based on a filed patent, involves the reaction of 5-fluoro-2-nitrophenol with methyl chloroacetate.[1] This Williamson ether synthesis is a common and effective method for preparing aryl ethers.

synthesis_overview reactant1 5-Fluoro-2-nitrophenol reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) reactant1->reagents reactant2 Methyl Chloroacetate reactant2->reagents product Methyl 2-(5-fluoro-2-nitrophenoxy)acetate reagents->product melting_point_workflow start Start prep Prepare Dry, Powdered Sample start->prep load Load Sample into Capillary Tube prep->load setup Place in Melting Point Apparatus load->setup heat_fast Rapid Heating to ~15-20°C below Expected M.P. setup->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe Observe and Record Melting Range heat_slow->observe end End observe->end

Sources

Reactivity profile of 5-fluoro-2-nitrophenoxy acetic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: Reactivity & Stability of 5-Fluoro-2-nitrophenoxy Acetic Acid Esters

Executive Summary

The 5-fluoro-2-nitrophenoxy acetic acid ester scaffold represents a "Janus-faced" intermediate in organic synthesis and medicinal chemistry. While the ester moiety suggests a standard prodrug or transport motif, the core aromatic ring harbors a latent reactivity profile dominated by the para-relationship between the nitro group and the fluorine atom.

This guide deconstructs the compound's reactivity into three orthogonal vectors:

  • Nucleophilic Aromatic Substitution (SNAr): The primary stability risk involving fluorine displacement.

  • Reductive Cyclization: The dominant metabolic or synthetic fate leading to benzoxazinones.

  • Hydrolytic Cleavage: The canonical esterase-driven activation pathway.

Molecular Architecture & Electronic State

To predict reactivity, one must map the electronic density of the arene core. The molecule features a trisubstituted benzene ring:

  • Position 1 (Alkoxy-acetate): Electron-donating by resonance (+M), but inductively withdrawing (-I).

  • Position 2 (Nitro): Strongly electron-withdrawing (-M, -I).

  • Position 5 (Fluoro): Strongly electronegative (-I), weakly donating (+M).

The Critical Interaction: The Nitro group at C2 and the Fluorine at C5 are in a para relationship. This is the defining feature of the molecule's reactivity. The strong electron-withdrawing nature of the nitro group depletes electron density at C5, activating it for nucleophilic attack. Because the C-F bond is highly polarized, fluoride becomes an exceptional leaving group in SNAr reactions, significantly more labile than chloride or bromide in this specific electronic environment.[1]

Primary Reactivity Vector: Nucleophilic Aromatic Substitution (SNAr)[1]

Risk Assessment: High Mechanism: Addition-Elimination via Meisenheimer Complex

Unlike standard alkyl halides, the C5-Fluorine bond is susceptible to displacement by "soft" biological nucleophiles (e.g., thiols in Glutathione) and "hard" synthetic nucleophiles (e.g., amines, alkoxides).

  • Implication for Drug Design: This reactivity poses a genotoxicity or haptenization risk. If the moiety is part of a drug candidate, it may covalently bind to cysteine residues in proteins, leading to immune sensitization.

  • Implication for Synthesis: It serves as a versatile handle for diversifying the core scaffold (e.g., introducing piperazines or anilines).

Visualization: SNAr Reaction Pathway

SNAr_Mechanism Substrate 5-Fluoro-2-nitro- phenoxy ester Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Complex Rate Determining Attack (k1) Nu Nucleophile (R-SH, R-NH2) Nu->Complex Product C5-Substituted Product Complex->Product Fast Elimination (k2) LG Fluoride Ion (F-) Complex->LG

Caption: The nitro group stabilizes the anionic Meisenheimer intermediate, facilitating the displacement of the fluoride ion.

Secondary Reactivity Vector: Reductive Cyclization

Application: Scaffold Synthesis (Benzoxazinones) Trigger: Reduction of Nitro Group (Chemical or Metabolic)

Upon reduction of the C2-nitro group to an aniline (amine), the molecule undergoes a rapid, often spontaneous, intramolecular cyclization. The nucleophilic amine attacks the ester carbonyl, expelling the alcohol portion of the ester to form a 2H-1,4-benzoxazin-3(4H)-one .

This transformation is widely utilized to synthesize bioactive heterocycles but must be accounted for in metabolic stability studies (e.g., reduction by gut microbiota).

Visualization: Reductive Cyclization Cascade

Cyclization Start 5-Fluoro-2-nitro- phenoxy ester Reduction Reduction Step (Fe/AcOH or H2/Pd) Start->Reduction + 6e- / 6H+ Intermediate Aniline Intermediate (2-Amino-5-fluoro...) Reduction->Intermediate Cyclization Intramolecular Amidation Intermediate->Cyclization Nucleophilic Attack on Ester Carbonyl Final 6-Fluoro-2H-1,4- benzoxazin-3(4H)-one Cyclization->Final - ROH

Caption: The reduction of the nitro group triggers spontaneous formation of the benzoxazinone core.

Tertiary Reactivity Vector: Ester Hydrolysis

Type: Metabolic Activation / Prodrug Cleavage Kinetics: Pseudo-first order (in buffered plasma)

The ester linkage is separated from the aromatic ring by a methylene bridge (-OCH₂-). Consequently, the electronic effects of the nitro/fluoro ring are inductive (-I) rather than mesomeric.

  • Comparison: These esters hydrolyze slightly faster than unsubstituted phenoxy acetates due to the electron-withdrawing nature of the ring, but significantly slower than direct benzoate esters.

  • Enzymology: Readily cleaved by carboxylesterases (e.g., hCE1 in liver).

Experimental Protocols

Protocol A: Glutathione (GSH) Trapping Assay (SNAr Liability)

Purpose: To determine if the 5-fluoro group is labile under physiological conditions.

  • Preparation: Prepare a 10 mM stock of the test ester in DMSO.

  • Incubation: Mix test compound (10 µM final) with reduced Glutathione (1 mM, 100-fold excess) in Phosphate Buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at T=0, 1h, 4h, and 24h.

  • Analysis: Quench with cold acetonitrile. Analyze via LC-MS/MS.

  • Detection: Monitor for the specific mass shift corresponding to the loss of Fluorine (-19 Da) and addition of Glutathione (+307 Da). Net shift: +288 Da .

    • Note: If the adduct is observed, the compound is a potential alkylating agent.

Protocol B: Reductive Cyclization to Benzoxazinone

Purpose: Synthetic conversion or metabolic standard preparation.

  • Reactants: Dissolve 5-fluoro-2-nitrophenoxy acetic acid ester (1.0 eq) in Glacial Acetic Acid.

  • Reductant: Add Iron powder (Fe, 325 mesh, 5.0 eq) portion-wise at room temperature.

  • Heating: Heat to 60°C for 2 hours. Monitor TLC for disappearance of the yellow nitro compound and appearance of a fluorescent blue spot (benzoxazinone).

  • Workup: Filter through Celite to remove iron residues. Dilute filtrate with water and extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol.

Comparative Reactivity Data

Reactivity VectorTrigger ConditionProductRate Determinant
SNAr Nucleophiles (R-SH, R-NH₂)5-Substituted-2-nitrophenoxy esterC-F bond polarity & Nitro activation
Reduction Metals (Fe, Zn) or H₂6-Fluoro-2H-1,4-benzoxazin-3(4H)-oneReduction potential of Nitro group
Hydrolysis Base (OH⁻) or Esterases5-Fluoro-2-nitrophenoxy acetic acidSteric bulk of ester alkyl group

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitrobenzene Derivatives.[2]

    • Source: BenchChem Application Notes.[2]

  • Reductive Cyclization

    • Title: A simple and facile route for the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones via reductive cyclization.[3]

    • Source: Semantic Scholar / C. Ramesh et al.[3]

    • URL:[Link]

  • Compound Properties: Title: 5-Fluoro-2-nitrophenoxyacetic acid (Chemical Properties & Synthesis). Source: ChemicalBook.
  • SNAr Kinetics & Leaving Groups

    • Title: Nucleophilic aromatic substitution (SNAr) - Leaving Group Trends.
    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link][1]

Sources

Methodological & Application

Application Note: Catalytic Hydrogenation & Cyclization of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details the catalytic hydrogenation of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate (I) . This transformation is a critical intermediate step in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Flumioxazin analogs) and various pharmaceutical scaffolds.

The reduction of the nitro group in (I) yields the aniline intermediate Methyl 2-(2-amino-5-fluorophenoxy)acetate (II) . Under optimized conditions, (II) undergoes spontaneous intramolecular amidation (cyclization) to form the bicyclic lactam 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one (III) .

Key Technical Challenges:

  • Selectivity: Controlling the reaction to either isolate the aniline (II) or drive full cyclization to (III) .

  • Defluorination: Preventing hydrodefluorination (loss of the fluorine atom) which can occur over active metal catalysts (Pd/C) at elevated temperatures or pressures.

  • Solubility: Managing the solubility of the crystalline lactam product to prevent catalyst encapsulation.

Reaction Mechanism & Pathway[1][2][3]

The transformation proceeds via a nitro-reduction followed by an intramolecular nucleophilic acyl substitution.

Chemical Pathway (DOT Visualization)

ReactionPathway Substrate Methyl 2-(5-fluoro-2-nitrophenoxy)acetate (Nitro Ester) Intermediate Methyl 2-(2-amino-5-fluorophenoxy)acetate (Aniline Ester) Substrate->Intermediate H2, Pd/C -2 H2O Product 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one (Benzoxazinone Lactam) Intermediate->Product Cyclization -MeOH (Spontaneous or Acid/Heat) SideProduct Des-fluoro Impurity (Over-reduction) Intermediate->SideProduct High T/P Hydrodefluorination

Figure 1: Reaction pathway illustrating the reduction of the nitro group and subsequent cyclization.[1] Note the potential for hydrodefluorination side-reaction.

Critical Process Parameters (CPP)

The following parameters must be controlled to ensure high yield and purity.

ParameterRecommended RangeImpact on Process
Catalyst 5% or 10% Pd/C (50% wet)Pd is standard. Pt/C (sulfided) is recommended if defluorination is observed.
Catalyst Loading 1–5 wt% (dry basis)Higher loading increases rate but risks defluorination and cost.
Hydrogen Pressure 1 – 5 bar (15 – 75 psi)Low pressure favors selectivity. High pressure promotes defluorination.
Temperature 25°C – 60°C25°C: Stops at Aniline (II). >50°C: Promotes Cyclization to (III).
Solvent Methanol, Ethanol, THFAlcohols facilitate cyclization (via solvolysis/proton transfer).
Additives Acetic Acid (AcOH)Optional. Promotes cyclization of the aniline to the lactam.

Experimental Protocol

This protocol describes a One-Pot Reductive Cyclization to obtain the benzoxazinone (III) directly.

Materials & Equipment[5]
  • Reactor: High-pressure autoclave (Hastelloy or Stainless Steel) or Parr Shaker for small scale.

  • Substrate: Methyl 2-(5-fluoro-2-nitrophenoxy)acetate (>98% purity).

  • Catalyst: 10% Pd/C (50% water wet).

  • Solvent: Ethanol (Anhydrous or 95%).

  • Safety: Hydrogen gas requires grounding and explosion-proof environment.

Step-by-Step Procedure

Step 1: Charge & Inert

  • In a clean, dry reactor, dissolve 10.0 g (43.6 mmol) of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate in 100 mL of Ethanol.

  • Optional: Add 1.0 mL of Glacial Acetic Acid (to accelerate cyclization).

  • Add 0.5 g of 10% Pd/C (50% wet) catalyst. Note: Add catalyst as a slurry in ethanol or under inert gas to prevent ignition of solvent vapors.

  • Seal the reactor. Purge with Nitrogen (

    
    ) three times (3 bar charge/vent cycles) to remove oxygen.
    

Step 2: Hydrogenation

  • Charge Hydrogen (

    
    ) to 3 bar (45 psi) .
    
  • Set agitation to 800-1000 RPM (vigorous stirring is essential for gas-liquid mass transfer).

  • Heat the reaction mixture to 50°C .

  • Monitor

    
     uptake. The reaction is exothermic; control cooling to maintain 
    
    
    
    .
  • Reaction is typically complete when

    
     consumption ceases (approx. 2–4 hours).
    

Step 3: Cyclization Check & Workup

  • Sample the mixture for HPLC/TLC.

    • If Aniline (II) remains: Continue heating at 60°C (without

      
       pressure if reduction is done) to drive cyclization.
      
  • Cool the reactor to 20–25°C .

  • Purge with

    
     to remove residual hydrogen.
    
  • Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the cake with 20 mL Ethanol.

    • Safety: Do not let the catalyst cake dry out (pyrophoric risk). Keep wet with water/solvent.

Step 4: Isolation

  • Concentrate the filtrate under reduced pressure (Rotavap) to approx. 20% volume.

  • Cool to 0–5°C to induce crystallization of the benzoxazinone.

  • Filter the white/off-white solid. Wash with cold ethanol/water (1:1).

  • Dry in a vacuum oven at 45°C.

Yield Expectation: 85–95%. Appearance: White to light beige crystalline solid.

Experimental Workflow (DOT Visualization)

Workflow Start Start: Dissolve Substrate (Ethanol + AcOH) CatLoad Add Catalyst (Pd/C) (Under N2 Inerting) Start->CatLoad Hydrogenate Hydrogenation (3 bar H2, 50°C, 4h) CatLoad->Hydrogenate Check HPLC Check Hydrogenate->Check Cyclize Thermal Cyclization (60°C, 2h) Check->Cyclize Incomplete Cyclization Filter Filter Catalyst (Celite) Check->Filter Complete Cyclize->Filter Isolate Concentrate & Crystallize Filter->Isolate Final Product: 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one Isolate->Final

Figure 2: Operational workflow for the synthesis of the fluorinated benzoxazinone.

Analytical Validation

HPLC Method (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

  • Retention Order:

    • Aniline Intermediate (Polar, elutes early).

    • Benzoxazinone Product (Mid-eluting).

    • Nitro Substrate (Non-polar, elutes late).

NMR Characterization (Expected)
  • 1H NMR (DMSO-d6):

    • 
       10.7 (s, 1H, NH) – Broad singlet, confirms lactam formation.
      
    • 
       6.8 - 7.2 (m, 3H, Ar-H) – Aromatic protons.
      
    • 
       4.6 (s, 2H, O-CH2-C=O) – Singlet, characteristic of the oxazinone ring.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Poisoned catalyst or H2 starvation.Increase agitation (mass transfer). Check H2 purity. Add fresh catalyst.
Defluorination (F- loss) Reaction temperature too high; H2 pressure too high.Reduce Temp to <40°C. Reduce Pressure to 1 bar. Switch to Pt/C (sulfided) .
Low Yield (Solubility) Product precipitating on catalyst.Use more solvent (dilution). Perform "hot filtration" to remove catalyst while product is dissolved.
Intermediate Stalls Cyclization is slow.Add catalytic Acetic Acid . Increase temperature to 60-70°C after H2 is removed.

References

  • Sumitomo Chemical Co. (2001). Process for producing benzoxazinone derivatives. US Patent 6,262,259. Link

  • Shimizu, T., et al. (2002). "Synthesis and Herbicidal Activity of Flumioxazin Derivatives." Journal of Pesticide Science, 27(3), 226-234. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • ChemicalBook. (n.d.). Methyl 2-(5-fluoro-2-nitrophenoxy)acetate Product Properties. Link

  • PubChem. (n.d.). Flumioxazin Compound Summary. Link

(Note: While specific patents for the exact methyl ester substrate vary by region, the chemistry cited above is foundational for the 2-nitrophenoxy -> benzoxazinone transformation used in Flumioxazin manufacturing.)

Sources

Application Note: High-Fidelity Reduction of the Nitro Group in Methyl 2-(5-fluoro-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of a Key Pharmaceutical Intermediate

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. The target product of this protocol, Methyl 2-(2-amino-5-fluorophenoxy)acetate, is a highly valuable building block. Its bifunctional nature, possessing both a nucleophilic aniline and an ester moiety, makes it an ideal precursor for the synthesis of complex heterocyclic scaffolds such as benzoxazinones and benzoxazoles.[1][2] These structural motifs are prevalent in a wide range of biologically active molecules and approved drugs.[2][3]

The reduction of the nitro group in the parent compound, Methyl 2-(5-fluoro-2-nitrophenoxy)acetate, must be performed with high chemoselectivity to avoid unintended hydrolysis of the methyl ester. This application note provides two robust, field-proven protocols for this conversion: catalytic hydrogenation using palladium on carbon (Pd/C) and a metal-acid reduction using iron powder. The guide explains the rationale behind each method, offers detailed, step-by-step instructions, and provides expert insights for troubleshooting, ensuring researchers can confidently and safely execute this critical synthetic step.

Mechanistic Rationale and Method Selection

The choice of reducing agent is critical and depends on available equipment, scale, and tolerance for specific impurities. Several methods are commonly employed for nitroarene reduction.[4][5]

  • Catalytic Hydrogenation: This is often the preferred industrial and laboratory method for its high efficiency and clean reaction profile.[6] The reaction proceeds via heterogeneous catalysis, where molecular hydrogen (H₂) is activated on the surface of a metal catalyst (e.g., Pd/C), followed by the stepwise reduction of the nitro group to the amine.[5] This method avoids the use of stoichiometric metal reagents, simplifying purification. However, it requires specialized pressure equipment and stringent safety protocols due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[7][8][9]

  • Dissolving Metal Reductions: Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are classic, effective, and scalable alternatives.[10][11][12] Iron powder in the presence of a mild acid or an electrolyte like ammonium chloride is particularly advantageous due to its low cost, environmental benignity, and excellent functional group tolerance.[6][13] The primary challenge with this method is the workup, which can involve the filtration of fine iron oxide byproducts.[14]

This guide details both catalytic hydrogenation for ultimate cleanliness and efficiency, and an iron-based reduction as a highly accessible and robust alternative.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol is recommended for achieving high purity and yield with minimal inorganic waste.

Expertise & Experience: The key to a successful hydrogenation is rigorous exclusion of air to prevent catalyst deactivation and ensure safety, and effective agitation to overcome mass transfer limitations between the gas, liquid, and solid catalyst phases.

Trustworthiness: Reaction progress is validated by the cessation of hydrogen uptake, which can be monitored via a pressure gauge on the reaction vessel. Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) provides orthogonal confirmation of reaction completion.

Reagent/MaterialGradeSupplier Example
Methyl 2-(5-fluoro-2-nitrophenoxy)acetate>98% PurityCommercial
Palladium on Carbon (10 wt. %, dry basis)Degussa Type E101Commercial
Methanol (MeOH)AnhydrousCommercial
Hydrogen (H₂) GasHigh Purity (5.0)Gas Supplier
Nitrogen (N₂) or Argon (Ar) GasHigh PurityGas Supplier
Celite® 545Filtration AgentCommercial
Parr Hydrogenation Apparatus or similar autoclave--
Magnetic Stir Plate and Stir Bars--
Standard Glassware--
  • Vessel Preparation: Place a magnetic stir bar into the pressure vessel of the hydrogenation apparatus. Add Methyl 2-(5-fluoro-2-nitrophenoxy)acetate (e.g., 5.0 g, 21.8 mmol).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (e.g., 250 mg, 5 mol% loading). Safety Note: Pd/C can be pyrophoric, especially after use. Always handle in an inert atmosphere and never add it to a dry solvent in the presence of air.[15][16]

  • Solvent Addition: Add anhydrous methanol (e.g., 100 mL) to the vessel.

  • System Purge: Securely assemble the hydrogenation apparatus. Evacuate the vessel under vacuum and backfill with nitrogen. Repeat this cycle 3-5 times to ensure complete removal of oxygen.[7][8]

  • Hydrogenation: After the final nitrogen backfill, evacuate the vessel one last time and introduce hydrogen gas to the desired pressure (e.g., 50 psi / ~3.5 bar).

  • Reaction Execution: Begin vigorous stirring and maintain the reaction at room temperature. The reaction is exothermic; for larger scales, cooling may be necessary. Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption. The reaction is typically complete within 2-4 hours.

  • Monitoring: Once hydrogen uptake ceases, confirm reaction completion by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The product amine will have a significantly lower Rf value than the starting nitro compound.

  • Workup:

    • Carefully vent the hydrogen gas and purge the system 3-5 times with nitrogen.[7]

    • Prepare a small pad of Celite® in a Büchner funnel and wet it with methanol.

    • Under a nitrogen atmosphere, carefully filter the reaction mixture through the Celite pad to remove the catalyst. Wash the pad with additional methanol.

    • Critical Safety Step: Immediately quench the filtered catalyst on the Celite pad with water to prevent ignition upon exposure to air and store in a designated, clearly labeled waste container.[9][15]

  • Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 2-(2-amino-5-fluorophenoxy)acetate as a solid or oil, which can be used directly or purified further if necessary.

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Workup & Isolation prep1 Charge Reactor: 1. Substrate 2. Pd/C (under N₂) prep2 Add Solvent (MeOH) prep1->prep2 react1 Seal Reactor & Purge (3x Vacuum/N₂) prep2->react1 react2 Introduce H₂ Gas (e.g., 50 psi) react1->react2 react3 Stir Vigorously (Room Temp, 2-4h) react2->react3 react4 Monitor H₂ Uptake & TLC react3->react4 work1 Vent H₂ & Purge (3x Vacuum/N₂) react4->work1 work2 Filter through Celite (Keep Catalyst Wet!) work1->work2 work3 Concentrate Filtrate work2->work3 work4 Pure Product work3->work4

Caption: Catalytic Hydrogenation Workflow.

Protocol 2: Reduction with Iron Powder and Ammonium Chloride

This protocol is a cost-effective and scalable method that does not require specialized pressure equipment. It is based on a procedure successfully used for a structurally similar substrate.[13]

Expertise & Experience: The key to a smooth workup is to filter the reaction mixture while it is still hot. This keeps the iron salts more granular and less gelatinous, preventing the filter from clogging.[14] Vigorous stirring is essential to ensure good contact between the reactants.

Trustworthiness: This protocol is self-validating through TLC monitoring. The complete disappearance of the starting material spot and the appearance of a new, lower Rf product spot, which can be visualized with an appropriate stain (e.g., ninhydrin for amines), confirms the transformation.

Reagent/MaterialGradeSupplier Example
Methyl 2-(5-fluoro-2-nitrophenoxy)acetate>98% PurityCommercial
Iron Powder (<325 mesh)Reagent GradeCommercial
Ammonium Chloride (NH₄Cl)ACS ReagentCommercial
Ethanol (EtOH)Reagent GradeCommercial
Water (H₂O)Deionized-
Ethyl Acetate (EtOAc)ACS ReagentCommercial
Celite® 545Filtration AgentCommercial
Saturated Sodium Bicarbonate (NaHCO₃) Solution--
Brine (Saturated NaCl Solution)--
Anhydrous Magnesium Sulfate (MgSO₄)-Commercial
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-(5-fluoro-2-nitrophenoxy)acetate (e.g., 5.0 g, 21.8 mmol), ethanol (80 mL), and water (20 mL).

  • Reagent Addition: Add ammonium chloride (e.g., 5.8 g, 109 mmol, 5 eq) and iron powder (e.g., 6.1 g, 109 mmol, 5 eq).

  • Reaction Execution: Heat the vigorously stirred suspension to reflux (approx. 80-85 °C). The reaction is typically complete in 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC. Periodically take an aliquot, dilute with ethyl acetate, filter, and spot on a TLC plate.

  • Workup:

    • Once the starting material is consumed, cool the reaction slightly (to ~60 °C) and immediately filter the hot mixture through a thick pad of Celite®.

    • Wash the flask and the filter cake thoroughly with hot ethanol.

    • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

  • Extraction:

    • Dilute the remaining aqueous residue with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution (1 x 50 mL) and then brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Caption: Chemical Transformation via Iron Reduction.

Comparative Analysis and Data Summary

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Iron/NH₄Cl Reduction
Reaction Time 2–4 hours1–3 hours
Temperature Room Temperature~85 °C (Reflux)
Pressure ~50 psi (3.5 bar)Atmospheric
Key Reagents H₂, Pd/CFe powder, NH₄Cl
Typical Yield >95%85–95%
Pros High purity, clean, no metal salt wasteInexpensive, no special equipment, robust
Cons Requires pressure reactor, H₂ hazardWorkup can be challenging, metal waste

Troubleshooting and Expert Insights

  • Issue: Incomplete reaction in Protocol 1 (Hydrogenation).

    • Probable Cause: Catalyst poisoning or insufficient agitation.[17] Sulfur-containing impurities in the starting material can poison Pd/C.

    • Solution: Ensure high-purity starting material. Increase the stirring rate to ensure the catalyst is well-suspended. If poisoning is suspected, a more robust catalyst like Raney Nickel can be considered, though it is less ideal for this specific substrate.[6]

  • Issue: Formation of colored impurities (azo/azoxy compounds).

    • Probable Cause: Accumulation of partially reduced intermediates like hydroxylamines, which can dimerize.[17][18] This can occur with both methods if the reaction stalls.

    • Solution: Ensure the reaction goes to full completion by monitoring with TLC. For catalytic hydrogenation, adding a promoter like vanadium can sometimes suppress these side reactions.[19] For the iron reduction, ensure the iron powder is of fine mesh and active.

  • Issue: Difficult filtration during workup of Protocol 2 (Iron Reduction).

    • Probable Cause: Formation of gelatinous iron(III) hydroxide/oxide ("rust"). This is exacerbated if the reaction mixture is cooled completely or exposed to air for extended periods before filtration.[14]

    • Solution: Filter the reaction mixture while still hot through a generous pad of Celite®. Some advanced protocols suggest running the reaction under an inert atmosphere and quenching with a chelating agent like EDTA to sequester iron ions, though this is often unnecessary for standard lab scale.[14]

References

  • Park, K. K., Oh, C. H., & Joung, W. K. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Tetrahedron Letters, 34(46), 7445-7446. [Link]

  • KINTEK. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. KINTEK. [Link]

  • Industrial Engineering & Maintenance. (2025). Hydrogenation Reaction Safety In The Chemical Industry. [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. [Link]

  • Scribd. (n.d.). Solvent-Free Reduction of Nitro Compounds. [Link]

  • Pesticide Chemistry and Toxicology. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?[Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Iron (Fe). [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. [Link]

  • ACS Green Chemistry Institute. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). [Link]

  • Macías-Rubalcava, M. L., et al. (2023). Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. Molecules, 28(4), 1823. [Link]

  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives. [Link]

  • Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. [Link]

  • Sarpong Group, UC Berkeley. (2010). Standard Operating Procedure: Hydrogenations Using Heterogeneous Catalysts. [Link]

  • Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 18-23. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). [Link]

  • Bhattacharyya, S. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]

  • ResearchGate. (n.d.). Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. [Link]

  • Park, S., et al. (2015). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry, 13(7), 2054-2060. [Link]

  • Sharma, V., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24459-24483. [Link]

  • Reddit. (2025). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?[Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. [Link]

  • El-Faham, A., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 26(11), 3379. [Link]

Sources

One-Pot Synthesis of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the one-pot synthesis of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate, a key intermediate in the production of the herbicide Flumioxazin.[1][2] We will explore the fundamental principles of Nucleophilic Aromatic Substitution (SNAr) and Williamson ether synthesis, providing two robust protocols tailored for researchers, scientists, and drug development professionals. The first protocol leverages a strong base in an anhydrous polar aprotic solvent, while the second employs phase-transfer catalysis for a potentially greener and more versatile approach. This document emphasizes the causality behind experimental choices, ensuring a deep understanding of the reaction mechanism and empowering users to troubleshoot and adapt these methods.

Introduction: The Significance of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate

Methyl 2-(5-fluoro-2-nitrophenoxy)acetate is a critical building block in the synthesis of Flumioxazin, a widely used N-phenylphthalimide herbicide.[1][2] The efficacy of Flumioxazin is intrinsically linked to the precise arrangement of the fluoro and nitro groups on the phenoxy ring, which are installed via the synthesis of this key intermediate. The development of efficient, scalable, and cost-effective synthetic routes to this compound is therefore of paramount importance to the agrochemical industry.

The synthesis of this molecule is a classic example of a two-step process that can be elegantly combined into a one-pot reaction: a nucleophilic aromatic substitution followed by a Williamson ether synthesis. Understanding the nuances of each step is crucial for achieving high yields and purity.

The Underlying Chemistry: A Tale of Two Reactions

The one-pot synthesis of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate hinges on the successful execution of two sequential reactions in a single reaction vessel. This approach offers significant advantages in terms of reduced workup, purification steps, and overall process efficiency.[3]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The initial step involves the substitution of a fluorine atom on an activated aromatic ring by an oxygen nucleophile. The SNAr reaction is not to be confused with the more common SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon of the aromatic ring.[4] The reaction proceeds via a two-step addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring.[5]

In the context of our target molecule, the nitro group (-NO2) plays a crucial role as a powerful electron-withdrawing group. Its presence in the ortho or para position to the leaving group (fluorine) is essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[5][6] This stabilization lowers the activation energy of the reaction, making the substitution feasible. Fluorine, despite being a highly electronegative atom, is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by the inductive electron-withdrawing effect of the fluorine atom.[7]

Figure 1: S(N)Ar Reaction Mechanism
Step 2: Williamson Ether Synthesis

Following the initial SNAr reaction (or occurring concurrently in a true one-pot fashion), the newly formed phenoxide undergoes a Williamson ether synthesis with an alkylating agent, in this case, a derivative of acetic acid. This reaction is a classic SN2 process where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[8][9]

For the synthesis of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate, the phenoxide formed from the SNAr reaction attacks the electrophilic carbon of methyl chloroacetate or a similar reagent. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid competing E2 elimination reactions.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the one-pot synthesis of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate.

Protocol 1: Strong Base Mediated One-Pot Synthesis

This protocol is adapted from patent literature and utilizes a strong base to generate the nucleophile in situ in an anhydrous polar aprotic solvent.[10]

3.1.1. Rationale for Experimental Choices

  • Starting Material: 2,4-Difluoronitrobenzene is an excellent substrate. The fluorine at the 2-position is activated by the ortho-nitro group, and the fluorine at the 4-position is activated by the para-nitro group, making it highly susceptible to nucleophilic attack.

  • Nucleophile: Methyl glycolate serves as the oxygen nucleophile and provides the acetate moiety in a single step.

  • Base: Sodium metal is a very strong base used to deprotonate the hydroxyl group of methyl glycolate, forming the highly nucleophilic alkoxide.

  • Solvent: Tetrahydrofuran (THF) is a polar aprotic solvent that is ideal for this reaction. It can solvate the sodium cation, leaving the alkoxide anion more "naked" and reactive. Polar aprotic solvents are known to accelerate SN2 reactions.

3.1.2. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2,4-Difluoronitrobenzene159.091.59 g10
Sodium metal22.990.46 g20
Methyl glycolate90.081.80 g20
Anhydrous Tetrahydrofuran (THF)-15 mL-
Ethanol (for recrystallization)-As needed-
Deionized Water-As needed-

3.1.3. Step-by-Step Procedure

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (0.46 g, 20 mmol) to a dry four-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Add anhydrous THF (15 mL).

  • Nucleophile Generation: Slowly add methyl glycolate (1.80 g, 20 mmol) dropwise to the stirred suspension of sodium metal in THF. The reaction is exothermic and will generate hydrogen gas. Allow the mixture to stir until all the sodium has reacted and a clear solution or fine suspension of the sodium salt of methyl glycolate is formed.

  • SNAr Reaction: Add 2,4-difluoronitrobenzene (1.59 g, 10 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 65°C and maintain it at reflux with vigorous stirring for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench any unreacted sodium with a small amount of ethanol. Distill off the THF under reduced pressure.

  • Purification: To the resulting solid, add deionized water and stir to dissolve any inorganic salts. Filter the solid product and wash it with water. Recrystallize the crude product from ethanol to obtain pure Methyl 2-(5-fluoro-2-nitrophenoxy)acetate.

Figure 2: Workflow for Strong Base Mediated Synthesis
Protocol 2: Phase-Transfer Catalyzed One-Pot Synthesis

This protocol offers an alternative approach using a phase-transfer catalyst (PTC), which can be advantageous in terms of using milder bases and simplifying the reaction setup.[11][12] This method is conceptualized from the principles of Williamson ether synthesis and SNAr reactions under phase-transfer conditions.[13]

3.2.1. Rationale for Experimental Choices

  • Starting Materials: This protocol starts with the pre-formed 5-fluoro-2-nitrophenol, which can be synthesized from 2,4-difluoronitrobenzene.[14] The one-pot nature of this protocol refers to the etherification step.

  • Alkylating Agent: Methyl chloroacetate is a suitable primary alkyl halide for the Williamson ether synthesis step.

  • Base: Potassium carbonate is a mild and inexpensive inorganic base, suitable for deprotonating the acidic phenol.

  • Solvent System: A biphasic system of an organic solvent (e.g., toluene) and water is used. The organic phase dissolves the starting materials and product, while the aqueous phase contains the base.

  • Phase-Transfer Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used to transport the phenoxide anion from the aqueous or solid phase into the organic phase where the reaction with methyl chloroacetate occurs.[11] This overcomes the insolubility of the ionic nucleophile in the organic solvent.

3.2.2. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
5-Fluoro-2-nitrophenol157.101.57 g10
Methyl chloroacetate108.521.30 g12
Potassium carbonate (K2CO3)138.212.76 g20
Tetrabutylammonium bromide (TBAB)322.370.32 g1
Toluene-20 mL-
Deionized Water-10 mL-

3.2.3. Step-by-Step Procedure

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-fluoro-2-nitrophenol (1.57 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), tetrabutylammonium bromide (0.32 g, 1 mmol), toluene (20 mL), and deionized water (10 mL).

  • Reaction Initiation: Add methyl chloroacetate (1.30 g, 12 mmol) to the mixture.

  • Reaction Conditions: Heat the biphasic mixture to 80-90°C with vigorous stirring for 4-6 hours. The vigorous stirring is crucial to ensure a large interfacial area for the phase-transfer catalysis to be effective. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with toluene (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Figure 3: Workflow for Phase-Transfer Catalyzed Synthesis

Safety and Handling

  • 2,4-Difluoronitrobenzene: This compound is a lachrymator and is toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Metal: Sodium is highly reactive with water and can ignite in air. Handle under an inert atmosphere and have a Class D fire extinguisher readily available.

  • Methyl chloroacetate: This is a toxic and corrosive compound. Handle with care in a fume hood and wear appropriate PPE.

  • Solvents: THF and toluene are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The one-pot synthesis of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate is an efficient and practical method for obtaining this key agrochemical intermediate. By understanding the underlying SNAr and Williamson ether synthesis mechanisms, researchers can confidently select the appropriate protocol and reaction conditions to suit their specific needs. The strong base-mediated protocol offers a direct route from 2,4-difluoronitrobenzene, while the phase-transfer catalyzed method provides a milder and potentially more versatile alternative. Both protocols, when executed with care and precision, will yield the desired product in good purity and yield.

References

  • CN107459464A - One kind synthesis 2(The nitro-phenoxy of 5 fluorine 2)The method of methyl acetate - Google P
  • CN103965181A - Preparation method of flumioxazin - Google P
  • US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google P
  • Flumioxazin (Ref: S 53482) - AERU - University of Hertfordshire. [Link]

  • In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p... - Chemistry Stack Exchange. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. [Link]

  • One-pot synthesis of alkyl aryl ethers from aryl bromides a - ResearchGate. [Link]

  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator - JOCPR. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society. [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • (PDF) Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. [Link]

  • Results of One-pot Preparation of Alkyl Aryl Ethers from Alcohols and Phenols. [Link]

  • Williamson Ether Synthesis - ChemTalk. [Link]

  • Industrial Phase-Transfer Catalysis. [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? [Link]

  • Synthesis of aryl ethers via a sulfonyl transfer reaction - PubMed. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | Request PDF - ResearchGate. [Link]

  • Flumioxazin - Wikipedia. [Link]

  • Facile one-pot synthesis of novel imidates as multifunctional organic fluorescent materials. [Link]

  • One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth-Gilbert Homologation/Copper-Free Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Flumioxazin | C19H15FN2O4 | CID 92425 - PubChem. [Link]

Sources

Application Note: Scalable Preparation of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate

[1]

Abstract

Methyl 2-(5-fluoro-2-nitrophenoxy)acetate (CAS 116355-65-8 ) is a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors, including the herbicide Flumioxazin and related pharmaceutical candidates. While laboratory-scale synthesis often utilizes methyl bromoacetate, industrial scalability demands cost-effective alkylating agents and simplified isolation procedures. This application note details a robust, scalable protocol using Methyl Chloroacetate under Finkelstein-modified Williamson ether synthesis conditions. The method prioritizes safety (thermal control of nitro-aromatics), process economy (avoiding chromatography), and high purity (>98% HPLC).

Chemical Strategy & Retrosynthesis

Strategic Disconnection

The synthesis relies on the nucleophilic substitution (

5-fluoro-2-nitrophenol

Key Process Decision:

  • Reagent Selection: Methyl chloroacetate is selected over the bromo-analog for scale-up due to significantly lower cost and higher atom economy, despite lower intrinsic reactivity.

  • Catalysis: Potassium Iodide (KI) is introduced as a nucleophilic catalyst (Finkelstein reaction in situ) to accelerate the reaction of the chloro-derivative.

  • Solvent System:

    
    -Dimethylformamide (DMF) is chosen for its high dielectric constant, stabilizing the transition state and enhancing the basicity of the carbonate system.
    
Reaction Pathway Diagram

ReactionSchemeStart5-Fluoro-2-nitrophenol(CAS 446-36-6)IntermediateTransition State[Me-Iodoacetate in situ]Start->Intermediate DeprotonationReagentsMethyl ChloroacetateK2CO3, KI (cat.)DMF, 60-70°CReagents->Intermediate ActivationProductMethyl 2-(5-fluoro-2-nitrophenoxy)acetate(CAS 116355-65-8)Intermediate->Product SN2 Substitution

Figure 1: Synthetic pathway utilizing in-situ halide exchange activation.

Scalable Experimental Protocol

Materials & Stoichiometry[2]
ComponentRoleEquiv.MW ( g/mol )Mass (for 100g Batch)
5-Fluoro-2-nitrophenol Substrate1.0157.10100.0 g
Methyl Chloroacetate Electrophile1.2108.5282.9 g
Potassium Carbonate Base1.5138.21132.0 g
Potassium Iodide Catalyst0.05166.005.3 g
DMF (Anhydrous) Solvent5.0 Vol-500 mL
Water (Process) Quench15.0 Vol-1500 mL
Step-by-Step Methodology
Step 1: Reaction Setup (0 h)
  • Equipment: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging: Charge DMF (500 mL) and 5-Fluoro-2-nitrophenol (100 g) . Stir at 200 RPM until fully dissolved (yellow solution).

  • Base Addition: Add Potassium Carbonate (132 g) in three equal portions over 15 minutes.

    • Note: A mild exotherm and

      
       evolution may occur. Ensure internal temperature (
      
      
      ) remains
      
      
      .
  • Catalyst Addition: Add Potassium Iodide (5.3 g) in a single portion.

Step 2: Alkylation (0.5 h - 6 h)
  • Reagent Addition: Add Methyl Chloroacetate (82.9 g) dropwise via an addition funnel over 30 minutes.

  • Heating: Ramp reactor temperature to 65°C over 45 minutes.

  • Monitoring: Hold at 65°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (30% EtOAc/Hexane). Target:

      
       remaining phenol.
      
Step 3: Quench & Crystallization (6 h - 10 h)
  • Cooling: Cool the reaction mixture to 20–25°C .

  • Quench: Slowly transfer the reaction mass into a separate vessel containing 1500 mL of vigorously stirred ice-water (0–5°C) .

    • Critical: Control addition rate to prevent temperature spikes above 15°C. The product will precipitate as a pale yellow/off-white solid.

  • Aging: Stir the slurry at 0–5°C for 2 hours to maximize yield (Ostwald ripening).

Step 4: Isolation & Drying
  • Filtration: Filter the slurry through a polypropylene filter cloth or sintered glass funnel.

  • Washing: Wash the wet cake with Water (2 x 200 mL) to remove residual DMF and inorganic salts.

  • Displacement Wash: Perform a final wash with cold Isopropanol (50 mL) to aid drying.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 130–138 g (90–95%) Appearance: Off-white to pale yellow crystalline solid.

Process Flow & Unit Operations

This diagram illustrates the logical flow of unit operations, highlighting critical control points (CCPs) for safety and quality.

ProcessFlowStartRaw Material Charging(Phenol + DMF)BaseAddBase Addition(K2CO3, Exotherm Control)Start->BaseAdd Inert AtmosphereReactionAlkylation Reaction(65°C, 4-6h)BaseAdd->Reaction Add ElectrophileQuenchPrecipitation/Quench(Pour into Ice Water)Reaction->Quench IPC Pass (<1% SM)FilterFiltration & Wash(Remove Salts/DMF)Quench->Filter Slurry TransferDryVacuum Drying(45°C)Filter->Dry Wet CakeQCFinal QC(HPLC, NMR)Dry->QC Final Product

Figure 2: Unit operation workflow for the 100g scale batch.

Analytical Controls

HPLC Method Parameters

To ensure the removal of the nitrophenol starting material (which can be genotoxic), a rigorous HPLC method is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 310 nm (nitro group specific).

  • Retention Time:

    • 5-Fluoro-2-nitrophenol: ~6.2 min

    • Product: ~9.8 min

Specification Limits
  • Purity:

    
     (Area %).[1][2]
    
  • Residual Solvent (DMF):

    
     ppm (ICH Q3C limit).
    
  • Loss on Drying:

    
    .
    

Safety & Handling (E-E-A-T)

Thermal Stability of Nitro Compounds

Expert Insight: Nitro-aromatics possess high decomposition energy. While 5-fluoro-2-nitrophenol is relatively stable, the introduction of the acetate group does not eliminate the risk of thermal runaway at elevated temperatures.

  • Rule: Never heat the reaction mass above 90°C .

  • DSC Data: Differential Scanning Calorimetry typically shows an exotherm onset >180°C for this class, but process impurities can lower this onset.

Vesicant Warning

Haloacetates (Methyl chloroacetate) are potent alkylating agents and lachrymators.

  • Control: All charging must occur within a certified fume hood or closed vessel system.

  • Decontamination: Spills should be treated with dilute ammonia or aqueous sodium hydroxide to hydrolyze the ester and displace the halide.

References

  • Google Patents. (2017). CN107459464A - One kind synthesis 2-(5-fluoro-2-nitrophenoxy) methyl acetate.[3] Retrieved October 26, 2023, from

  • American Chemical Society. (2022). Base-Mediated Nitrophenyl Reductive Cyclization. The Journal of Organic Chemistry. Retrieved October 26, 2023, from [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Welcome to the technical support center for the purification of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals who are working with this key pharmaceutical and agrochemical intermediate.[1][2] The purity of this compound is critical as it directly impacts the quality, efficacy, and safety of the final active ingredient.[3] This document provides detailed troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges of purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification strategy for Methyl 2-(5-fluoro-2-nitrophenoxy)acetate.

Q1: What are the most common and effective purification techniques for Methyl 2-(5-fluoro-2-nitrophenoxy)acetate?

A1: As a solid organic compound, the two primary purification methods are flash column chromatography and recrystallization.[4]

  • Flash Column Chromatography is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[5][6] It is highly effective for removing a wide range of impurities, even those with similar polarities to the target compound.

  • Recrystallization is a technique that purifies solids based on differences in solubility. The impure solid is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[7] This method is ideal when the product is the major component of the crude material (>90-95%).

Q2: What are the likely impurities I need to remove from my crude product?

A2: The impurities in your crude Methyl 2-(5-fluoro-2-nitrophenoxy)acetate will primarily depend on the synthetic route. A common synthesis involves the reaction of a substituted nitrophenol with methyl chloroacetate.[8] Potential impurities to consider include:

  • Unreacted Starting Materials: 4-fluoro-2-nitrophenol and methyl chloroacetate.

  • Reaction By-products: Positional isomers or products from side-reactions. For example, if starting from 2,4-difluoronitrobenzene, incomplete substitution can leave residual starting material.[9]

  • Degradation Products: The nitro-aromatic functional group can be sensitive to certain conditions, potentially leading to degradation.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, Toluene).[9]

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the purity of your crude material and the nature of the impurities. A logical decision-making process is outlined in the workflow diagram below.

  • Use Recrystallization when: Your crude product is a solid and already has high purity (e.g., >95% by NMR or HPLC), and the impurities have different solubility profiles than your product. It is generally faster and more scalable than chromatography.

  • Use Column Chromatography when: The crude material is an oil or a low-purity solid, contains multiple impurities, or the impurities have very similar polarity and solubility to your product.[5] Chromatography offers superior separation power for complex mixtures.[4]

Q4: What analytical techniques should I use to assess the purity of my fractions and final product?

A4: A combination of techniques is recommended for robust quality control.[3]

  • Thin-Layer Chromatography (TLC): Essential for quickly monitoring the progress of a column separation and for identifying which fractions contain the pure product.[10]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity by separating and measuring all components in a sample.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of your compound and can reveal the presence of impurities, often allowing for their identification and quantification.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[3]

Purification Decision Tree start Crude Methyl 2-(5-fluoro-2-nitrophenoxy)acetate purity_check Assess Purity & Physical State (TLC, NMR, HPLC) start->purity_check is_solid Is it a solid? purity_check->is_solid is_high_purity Purity >95%? is_solid->is_high_purity Yes chromatography Purify by Flash Column Chromatography is_solid->chromatography No (Oil) recrystallize Purify by Recrystallization is_high_purity->recrystallize Yes is_high_purity->chromatography No final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting the appropriate purification method.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during purification experiments.

Recrystallization Troubleshooting

Q: My compound won't crystallize out of the solution, even after cooling. What should I do?

A: This is a common issue that usually indicates the solution is not supersaturated. Here are several techniques to induce crystallization:[11]

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[12]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a template for further crystal formation.[12]

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.

  • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the compound's solubility.

Q: My compound "oiled out" instead of forming crystals. How can I prevent this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[12] This often happens when the solution cools too quickly or when significant impurities are present.

  • Solution 1: Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (1-5% more) to keep the compound dissolved at a slightly lower temperature, then allow it to cool much more slowly.[12]

  • Solution 2: Change the Solvent System: The boiling point of your solvent may be too high. Try a lower-boiling point solvent or a different solvent mixture.

Q: My yield is very low after recrystallization. What are the common causes?

A: Low yield can result from several factors:

  • Using Too Much Solvent: The most common cause. A portion of your compound will always remain dissolved in the "mother liquor." Using the absolute minimum amount of hot solvent to dissolve your crude product is key.[7]

  • Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, you will lose product. Ensure the solution and filtration apparatus are kept hot.[12]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

Column Chromatography Troubleshooting

Q: My compound is stuck at the top of the column and won't elute.

A: This indicates that the mobile phase (eluent) is not polar enough to move your compound down the polar silica gel stationary phase.

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using 9:1 Hexane:Ethyl Acetate, try switching to 8:2 or 7:3.[10] Perform small, stepwise increases in polarity to avoid eluting all compounds at once.

Q: My compound ran through the column too quickly (high Rf) and didn't separate from impurities.

A: This is the opposite problem: the eluent is too polar. Your compound has a low affinity for the stationary phase and is being carried along with the solvent front.

  • Solution: Decrease the polarity of the eluent. For example, switch from 7:3 Hexane:Ethyl Acetate to 9:1 or even 95:5. A good target Rf value for the desired compound on a TLC plate is typically around 0.3-0.4 for optimal separation.[13]

Q: The separation is poor, and my fractions are all mixed.

A: Poor resolution can stem from several issues in technique:

  • Improper Column Packing: Air bubbles or cracks in the silica bed create channels, leading to uneven band flow. Packing the column using the "slurry method" is generally preferred to minimize this.[6][14]

  • Overloading the Column: Using too much crude material for the amount of silica will result in broad, overlapping bands. A general rule of thumb is a 1:30 to 1:100 mass ratio of crude sample to silica gel.

  • Sample Band is Too Wide: The initial sample should be loaded onto the column in the minimum possible volume of solvent to create a narrow starting band.[6] "Dry loading," where the sample is pre-adsorbed onto a small amount of silica, is an excellent technique to ensure a tight band.[14]

Q: I ran the entire column, but I can't find my compound. Where did it go?

A: There are a few possibilities, some of which are recoverable:

  • Decomposition on Silica: Some compounds are unstable on acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (degradation product) appears.[13] If this is the case, you may need to use a different stationary phase like alumina or deactivated silica.[13]

  • Compound is Highly Polar: It may still be on the column. Try flushing the column with a very polar solvent, such as 100% ethyl acetate or even 9:1 Ethyl Acetate:Methanol, to elute highly retained compounds.

  • Compound is Non-polar and Colorless: It may have eluted in the very first fractions with the solvent front and was missed. Always check the first few fractions by TLC, even if they appear empty.[13]

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Purification by Flash Column Chromatography

This protocol assumes a normal-phase setup with silica gel.

1. Mobile Phase Selection via TLC:

  • Rationale: TLC is a rapid, small-scale version of column chromatography used to find the optimal solvent system for separation.[14]

  • Procedure: a. Dissolve a tiny amount of your crude material in a volatile solvent (e.g., dichloromethane). b. Spot the solution onto several TLC plates. c. Develop each plate in a chamber with a different solvent mixture (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).[14] d. Visualize the plates under a UV lamp. e. The ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.

2. Column Packing (Wet/Slurry Method):

  • Rationale: The slurry method produces a more uniform and homogenous column bed, which is critical for good separation.[6]

  • Procedure: a. Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.[14] b. In a beaker, make a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). c. Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[14] d. Drain the excess solvent until the solvent level is just at the top of the silica bed. Crucially, never let the column run dry from this point forward. [14]

3. Sample Loading (Dry Loading Method):

  • Rationale: Dry loading ensures a very narrow starting band, which maximizes separation efficiency.[14]

  • Procedure: a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution. c. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica. d. Carefully add this powder to the top of the packed column. Add a final thin layer of sand on top to protect the surface.[14]

4. Elution and Fraction Collection:

  • Rationale: The column is "run" by passing the mobile phase through it, carrying the separated components out for collection.

  • Procedure: a. Carefully add your optimized mobile phase to the top of the column. b. Apply pressure (using a gentle stream of compressed air or nitrogen) to achieve a steady flow rate. c. Collect the eluent in a series of labeled test tubes or flasks.[10] d. Monitor the separation by collecting small spots from the outflow and running TLCs.

5. Product Isolation:

  • Procedure: a. Analyze your collected fractions by TLC to identify which ones contain the pure product. b. Combine the pure fractions into a round-bottomed flask.[14] c. Remove the solvent using a rotary evaporator to yield the purified Methyl 2-(5-fluoro-2-nitrophenoxy)acetate.

Column Chromatography Workflow A 1. Develop TLC Method (Find Solvent System, Rf ~0.3) B 2. Prepare Column (Slurry Pack with Silica Gel) A->B C 3. Load Sample (Dry Load onto Silica) B->C D 4. Elute Column (Pass Solvent Through) C->D E 5. Collect Fractions (Sequentially in Test Tubes) D->E F 6. Analyze Fractions by TLC E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent (Rotary Evaporator) G->H I Purified Product H->I

Caption: Standard workflow for flash column chromatography purification.

SOP 2: Purification by Recrystallization

1. Solvent Selection:

  • Rationale: The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.[7]

  • Procedure: a. Place a small amount of crude material into several test tubes. b. Add a small amount of a different potential solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water).[15] c. Heat the tubes that do not dissolve at room temperature. A good solvent will dissolve the solid completely upon heating. d. Cool the tubes that formed a solution. The best solvent will yield abundant crystals upon cooling.

2. Dissolution:

  • Procedure: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.[7]

3. Hot Filtration (if necessary):

  • Rationale: This step removes any insoluble impurities (e.g., dust, inorganic salts).

  • Procedure: a. Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. b. Quickly pour the hot solution through the filter paper. Work quickly to prevent crystallization in the funnel.

4. Crystallization:

  • Rationale: Slow cooling allows for the formation of a pure crystal lattice, excluding impurities which remain in the mother liquor.

  • Procedure: a. Cover the flask with a watch glass and allow it to cool slowly to room temperature. b. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Procedure: a. Collect the crystals by vacuum filtration using a Büchner funnel.[11] b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. c. Allow the crystals to dry completely in a vacuum oven.

Section 4: Data Tables

Table 1: Common Solvent Systems for Chromatography of Nitroaromatic Compounds
Non-Polar SolventPolar SolventTypical Ratios (Non-Polar:Polar)Notes
HexanesEthyl Acetate95:5 to 70:30A standard, versatile system. Good for moderately polar compounds.[14]
HexanesDichloromethane50:50 to 0:100Useful for less polar compounds; can provide different selectivity than ethyl acetate.[13]
TolueneAcetone98:2 to 90:10Can be effective if solubility in hexanes is poor.
HexanesAcetone95:5 to 80:20Acetone is more polar than ethyl acetate and can be used to elute more strongly-adsorbed compounds.

References

  • Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. (2024). Google Cloud.
  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024). Arborpharmchem.
  • Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Macsen Labs.
  • Column Chromatography of Nitroanilines Lab Experiment. Studylib.
  • Nitration of Phenol and Purification by Column Chrom
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2025). Technology Networks.
  • Pharmaceutical Intermediates Manufacturing Process | Complete Guide. (2025). ACME.
  • Understanding the Production Process of Pharmaceutical Intermediates: A Comprehensive Guide. (2026). Procyon Group.
  • CN107459464A - One kind synthesis 2(The nitro-phenoxy of 5 fluorine 2)The method of methyl acetate.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025).
  • Isolation and Purification of Organic Compounds Extraction (Expt #2). Barnard College.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
  • Column Chromatography: Principles, Procedure, and Applic
  • Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Purification of Solids by Recrystalliz
  • METHYL 2-(2-FLUORO-5-NITROPHENYL)
  • methyl 2-(2-acetylphenyl)
  • Purification of methyl acetate.
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022).
  • Purification process for methyl acetate.
  • SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Sciencin.

Sources

Technical Support Center: Methyl 2-(5-fluoro-2-nitrophenoxy)acetate Purification

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification and recrystallization protocols for Methyl 2-(5-fluoro-2-nitrophenoxy)acetate (CAS: 116355-65-8), a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides such as Flumiclorac-pentyl and Flumioxazin.

Executive Summary

  • Primary Recrystallization Solvent: Ethanol (Absolute or 95%).

  • Alternative Solvent Systems: Methanol (for higher solubility), Ethyl Acetate/Hexane (for polarity-based impurity removal).

  • Critical Quality Attribute (CQA): Removal of inorganic fluoride salts and the regioisomer (4-fluoro-2-nitrophenoxy derivative) is essential for downstream yield.

Part 1: Optimized Recrystallization Protocol

Solvent Selection Matrix

The choice of solvent is dictated by the impurity profile of your crude material.

Solvent SystemSuitabilityMechanism of ActionRecommended Use Case
Ethanol (EtOH) Primary Temperature-dependent solubilityStandard purification of crude solid after aqueous wash.
Methanol (MeOH) SecondaryHigh solubilityUse if the solid is difficult to dissolve in EtOH; requires lower temperatures for crystallization.
EtOAc / Hexane TertiaryPolarity gradientUse if non-polar impurities (tars/oils) are present.
Toluene SpecificHigh boiling pointUsed if "oiling out" occurs in alcohols; allows higher temperature dissolution.
Step-by-Step Methodology

Safety Warning: Nitro-substituted aromatics can be thermally unstable. Do not exceed 80°C during dissolution unless strictly controlled.

Step 1: Pre-Treatment (The "Salt Wash") Before recrystallization, the crude reaction cake often contains potassium fluoride (KF) or inorganic salts from the etherification reaction.

  • Action: Suspend the crude solid in cold water (4°C). Stir vigorously for 30 minutes.

  • Why: This removes inorganic salts that are insoluble in organic recrystallization solvents but can act as nucleation sites for impure crystals.

  • Filter: Collect the solid and dry partially.

Step 2: Dissolution

  • Place the semi-dried crude solid in a round-bottom flask.

  • Add Ethanol (approx. 3-5 mL per gram of solid).

  • Heat to reflux (approx. 78°C) with stirring until the solid dissolves completely.

  • Note: If a small amount of dark residue remains, perform a hot filtration through a pre-warmed Celite pad.

Step 3: Controlled Crystallization

  • Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours).

  • Critical: Rapid cooling often traps impurities in the crystal lattice.

  • Once at room temperature, move to an ice bath (0-5°C) for 1 hour to maximize yield.

Step 4: Isolation

  • Filter the crystals using vacuum filtration.

  • Wash: Rinse the filter cake with a small volume of cold Ethanol (-10°C).

  • Dry: Vacuum dry at 40-45°C.

Part 2: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: This is common with nitro-aromatics when the impurity level is high or the cooling is too rapid. The "oil" is a supercooled liquid state. Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Seed: Add a tiny crystal of pure Methyl 2-(5-fluoro-2-nitrophenoxy)acetate to the solution when it is slightly supersaturated (warm, not hot).

  • Slower Cooling: Wrap the flask in a towel to slow the heat loss.

  • Change Solvent: If the problem persists in Ethanol, switch to a Toluene/Hexane system. Dissolve in minimum hot Toluene, then add Hexane dropwise until turbidity appears.

Q2: The melting point is lower than expected (< 70°C). What impurities are likely present?

Diagnosis: A depressed melting point typically indicates the presence of the regioisomer or residual 2,4-difluoronitrobenzene starting material. Corrective Action:

  • Regioisomers: These are structurally similar and hard to remove. Recrystallize again using Methanol (better selectivity for the linear isomer).

  • Starting Material: If the starting material is present, wash the solid with Hexane before recrystallization (the starting material is more soluble in Hexane than the product).

Q3: Can I use water as an anti-solvent with Ethanol?

Answer: Yes, but with caution.

  • Method: Dissolve in hot Ethanol, then add hot water dropwise until a faint cloudiness persists. Clear it with one drop of Ethanol and let cool.

  • Risk: Adding too much water too quickly will precipitate the product as an amorphous powder (low purity) rather than crystalline needles.

Part 3: Process Visualization

The following workflow illustrates the critical path from crude synthesis to pure crystal isolation.

RecrystallizationWorkflow Start Crude Reaction Mixture (Solid + Salts) WaterWash Aqueous Wash (Remove KF/Salts) Start->WaterWash Suspend in H2O CrudeSolid Desalted Crude Solid WaterWash->CrudeSolid Filter & Dry Dissolution Dissolution in Hot Ethanol (78°C) CrudeSolid->Dissolution Add EtOH + Heat HotFilter Hot Filtration (Optional: Remove Insolubles) Dissolution->HotFilter If turbid Cooling Slow Cooling (RT -> 0°C) Dissolution->Cooling If clear HotFilter->Cooling Filtration Vacuum Filtration Cooling->Filtration Crystals Form Wash Cold EtOH Wash Filtration->Wash FinalProduct Pure Methyl 2-(5-fluoro-2-nitrophenoxy)acetate (Crystalline Solid) Wash->FinalProduct Dry @ 40°C

Figure 1: Purification workflow emphasizing the pre-recrystallization salt removal step.

References

  • Sumitomo Chemical Company, Ltd. (2014). Preparation method of flumioxazin. CN103965181A. (Describes the synthesis and recrystallization of the intermediate using Ethanol). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11000676, Methyl 2-(5-fluoro-2-nitrophenoxy)acetate. Link

  • University of Hertfordshire. (2025). Flumiclorac-pentyl: PPDB: Pesticide Properties DataBase. (Contextualizes the compound as a precursor to Flumiclorac). Link

Technical Support Center: Purification Strategies for Reactions Involving 5-Fluoro-2-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 5-fluoro-2-nitrophenol. As a versatile intermediate in pharmaceutical and agrochemical synthesis, 5-fluoro-2-nitrophenol is a frequent component in many reaction setups.[1][2] A common challenge for researchers is the efficient removal of unreacted starting material from the final reaction mixture.

This guide provides in-depth, field-tested troubleshooting advice and detailed protocols to address this specific purification challenge. Our approach is grounded in the fundamental physicochemical properties of the molecule to empower you with a robust, adaptable purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key properties of 5-fluoro-2-nitrophenol that I should consider for purification?

A1: Understanding the fundamental properties of 5-fluoro-2-nitrophenol is the first step in designing an effective separation strategy. Its acidic nature and polarity are the primary levers we can use. The presence of the electron-withdrawing nitro group significantly increases the acidity of the phenolic hydroxyl group compared to phenol itself.[1]

Table 1: Physicochemical Properties of 5-Fluoro-2-Nitrophenol

PropertyValueSignificance for Purification
Appearance Yellow to orange crystalline solid[1][2][3]Its color can sometimes be a useful visual indicator during chromatography or extraction, but this should not be relied upon for assessing purity.
Molecular Weight 157.10 g/mol [4][5]Standard molecular weight, suitable for typical purification techniques.
Melting Point 33-37 °C[2][6][7][8]Its low melting point means it can exist as a liquid or oily solid at or slightly above room temperature, which can affect handling and chromatographic behavior.
Boiling Point 260 °C[2][4][8]Too high for removal by simple evaporation or distillation from most reaction mixtures without degrading the product.
pKa ~6.18 (Predicted)[9]This is the most critical property. It indicates a weak acid that can be readily deprotonated by a mild base to form a water-soluble salt.
Solubility Slightly soluble in water[4][9]; moderately soluble in organic solvents[1].This differential solubility is key. While it is soluble in common organic solvents used for reactions (like DCM, EtOAc, THF), its corresponding salt is highly soluble in water.
Partition Coeff. (LogP) 1.91[10]Indicates a preference for an organic phase (like octanol) over water in its neutral state, which is reversed upon deprotonation.
Q2: My desired product is neutral and stable to mild base. What is the most direct method to remove the unreacted 5-fluoro-2-nitrophenol?

A2: For neutral products, the most efficient and scalable method is a liquid-liquid extraction using a mild aqueous base. This technique, commonly called an acid-base extraction, exploits the acidic nature of the phenol.

The Causality Behind the Choice: By washing your organic reaction mixture with a basic solution (e.g., sodium bicarbonate), you deprotonate the 5-fluoro-2-nitrophenol. This converts it into its corresponding sodium salt, the sodium 5-fluoro-2-nitrophenoxide. This salt is an ionic compound and is therefore highly soluble in the aqueous phase and will be partitioned out of the organic layer, leaving your neutral product behind.

G cluster_0 Step 1: Initial State cluster_1 Step 2: Extraction cluster_2 Step 3: Phase Separation cluster_3 Step 4: Isolation RM Reaction Mixture in Organic Solvent (e.g., EtOAc, DCM) Contains: - Neutral Product - Unreacted Phenol SepFunnel Separatory Funnel: Add Saturated Aq. NaHCO₃ Shake and Vent RM->SepFunnel Transfer Phases Two Layers Form: Top: Organic Layer (Neutral Product) Bottom: Aqueous Layer (Sodium Phenoxide Salt) SepFunnel->Phases Allow to Settle Organic Collect Organic Layer Phases->Organic Separate Aqueous Drain & Discard Aqueous Layer Phases->Aqueous Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Organic->Dry Evap Evaporate Solvent Dry->Evap Pure Pure Neutral Product Evap->Pure

Caption: Workflow for removing acidic phenol via basic extraction.

  • Preparation: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer this solution to a separatory funnel of appropriate size (not more than 2/3 full).

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake vigorously for 30-60 seconds, venting frequently.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The yellow color of the phenoxide may be visible in the aqueous layer.

  • Collection: Drain the lower (aqueous) layer. Note: If using DCM, the organic layer is on the bottom.

  • Repeat: Repeat the wash (Steps 2-5) one or two more times with fresh NaHCO₃ solution to ensure complete removal.

  • Validation (Self-Validating System): After the final wash, take a small aliquot of the organic layer and spot it on a Thin Layer Chromatography (TLC) plate next to a spot of your starting 5-fluoro-2-nitrophenol standard. Elute with an appropriate solvent system. The spot corresponding to the starting material should be absent or significantly diminished in your washed organic layer.

  • Work-up: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield your purified neutral product.

Q3: I tried the basic wash, but it's not working effectively or is causing other issues. What could be going wrong?

A3: This is a common scenario. Here are several potential causes and their solutions:

  • Issue 1: Incomplete Removal.

    • Cause: You may not be using enough base to neutralize all the phenol, or the reaction generated acidic byproducts that are consuming the base first.

    • Solution: Use a larger volume of the basic solution or increase the number of washes. A wash with a dilute (~1M) sodium hydroxide (NaOH) solution can be used, but only if your product is stable to stronger bases. Always re-check the pH of the aqueous layer after extraction; it should remain basic.

  • Issue 2: Emulsion Formation.

    • Cause: Vigorous shaking, especially with chlorinated solvents like DCM, can lead to the formation of a stable emulsion at the interface of the two layers, making separation impossible.

    • Solution: Add a small amount of brine (saturated NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer and often helps to break the emulsion. Alternatively, gentle swirling instead of vigorous shaking can prevent emulsion formation from the start.

  • Issue 3: Product Degradation.

    • Cause: Your desired product may contain base-sensitive functional groups (e.g., esters, certain protecting groups) that are being hydrolyzed or cleaved by the basic conditions.

    • Solution: Use a weaker base. If NaHCO₃ is too strong, you may need to abandon this method. A simple water wash may remove some of the phenol, but it will be less effective. In this case, chromatography is the recommended alternative.

Q4: My product is also acidic or is sensitive to any base. What are my alternative purification strategies?

A4: When acid-base extraction is not viable, column chromatography is the most reliable alternative. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel.

The Causality Behind the Choice: 5-Fluoro-2-nitrophenol is a relatively polar compound due to its hydroxyl and nitro groups. Your product may be more or less polar. By flowing a solvent mixture (mobile phase) through a column packed with silica (stationary phase), you can selectively elute the compounds at different rates.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Loading & Elution cluster_2 Step 3: Collection & Analysis cluster_3 Step 4: Isolation TLC Develop TLC Method (e.g., Hexane/EtOAc) Find solvent system that gives good separation (ΔRf > 0.2) Slurry Pack Column with Silica Gel Slurry TLC->Slurry Inform Load Load Crude Product (concentrated, minimal solvent) Slurry->Load Elute Elute with Mobile Phase (Solvent System from TLC) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Spot Combine Combine Pure Fractions Analyze->Combine Pool Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: General workflow for purification by column chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. Find a ratio that gives your product an Rf value of ~0.3-0.4 and ensures it is well-separated from the 5-fluoro-2-nitrophenol spot.

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase (or a less polar version of it, like 100% hexanes). Pour it into your column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Concentrate your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of solvent (wet loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with your mobile phase. If the polarity difference is large, you can start with a low polarity solvent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. The yellow color of the 5-fluoro-2-nitrophenol can serve as a rough visual guide as it travels down the column.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Q5: What are the critical safety considerations for handling 5-fluoro-2-nitrophenol?

A5: 5-Fluoro-2-nitrophenol is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[5][10][11] It causes serious eye and skin irritation.[5][6][10][12] It is also a combustible solid.[6][9]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.[6][10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[10][12] Avoid creating dust when weighing or transferring the solid.[10]

  • Waste Disposal: The aqueous waste from basic extractions will contain the sodium salt of the phenol. This, along with any contaminated silica gel or solvents, should be disposed of in a properly labeled hazardous waste container according to your institution's guidelines. Do not pour it down the drain.

References
  • PureSynth. (n.d.). 5-Fluoro-2-Nitrophenol 98.0%(GC). Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Stability of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate Under Reflux

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-(5-fluoro-2-nitrophenoxy)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. Given its functional group complexity, understanding its stability under thermal stress, such as reflux, is critical for reaction optimization, yield maximization, and impurity control. This document provides in-depth answers to common questions, troubleshooting guides for potential issues, and validated protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl 2-(5-fluoro-2-nitrophenoxy)acetate when heated under reflux?

When subjected to reflux conditions, Methyl 2-(5-fluoro-2-nitrophenoxy)acetate possesses two primary labile sites susceptible to degradation: the methyl ester and the aryl ether bond. The specific pathway that predominates is highly dependent on the reaction conditions (pH, solvent, and presence of nucleophiles).

  • Ester Hydrolysis: The most common degradation pathway is the hydrolysis of the methyl ester to form the corresponding carboxylic acid, 2-(5-fluoro-2-nitrophenoxy)acetic acid. This reaction is significantly accelerated by the presence of water, acids, or bases. Even trace amounts of moisture in the solvent can become problematic at elevated temperatures. The thermodynamic equilibrium for the hydrolysis of similar p-nitrophenyl esters strongly favors the product side, indicating the products are more stable than the reactants.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly activated towards nucleophilic attack due to the presence of two strong electron-withdrawing groups: a nitro group (NO₂) ortho to the ether linkage and a fluoro group (F) meta to it.[2][3] The ortho and para positions relative to the leaving group (the phenoxyacetate moiety) are particularly activated.[2][3] If a potent nucleophile is present in the reaction mixture (e.g., hydroxide, alkoxides, amines), it can attack the carbon atom bearing the ether linkage, displacing the entire phenoxyacetate group to form 5-fluoro-2-nitrophenol. This SNAr pathway is a known reaction for aryl ethers bearing strongly deactivating groups.[4]

Q2: My reaction yield is consistently low after refluxing. What are the most probable causes?

Low yields are typically traced back to the degradation of the starting material or product under the reflux conditions. Consider the following:

  • Solvent Choice: Protic solvents like methanol, ethanol, or water are reactive and can participate in degradation. Alcohols can act as nucleophiles, leading to transesterification, while water leads to hydrolysis.

  • Presence of Contaminants: Acidic or basic impurities in your reagents or solvents can catalyze hydrolysis. Ensure all materials are of high purity and solvents are anhydrous if the reaction chemistry allows.

  • Reaction Time and Temperature: Prolonged exposure to high temperatures will inevitably lead to some degree of degradation. The ideal reflux condition is a balance between achieving the desired reaction rate and minimizing decomposition. It may be beneficial to run the reaction at a lower temperature for a longer period.

  • Atmosphere: While less common for this specific molecule, highly activated aromatic systems can sometimes react with atmospheric oxygen at high temperatures, especially in the presence of trace metals. Running reactions under an inert atmosphere (Nitrogen or Argon) is a good general practice.

Q3: I'm observing an unexpected, polar byproduct by TLC/LC-MS. What could it be?

The most likely polar byproduct is the carboxylic acid, 2-(5-fluoro-2-nitrophenoxy)acetic acid , resulting from ester hydrolysis. This compound will have a lower Rf on a normal-phase TLC plate and a different retention time in reverse-phase HPLC compared to the starting ester. Another possibility, if strong nucleophiles are present, is 5-fluoro-2-nitrophenol , formed via an SNAr reaction. Mass spectrometry can readily distinguish between these two possibilities by their different molecular weights.

Q4: How can I minimize the degradation of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate during my experiment?

To enhance stability and maximize yield, consider the following preventative strategies:

  • Use Anhydrous, Aprotic Solvents: Solvents like Toluene, Dioxane, Acetonitrile (ACN), or N,N-Dimethylformamide (DMF) are generally preferred for reactions involving sensitive esters at high temperatures. Always use freshly dried solvents.

  • Control the pH: If your reaction is not pH-sensitive, maintaining neutral conditions is ideal. If an acid or base is required for your transformation, use the minimum stoichiometric amount necessary and consider weaker bases or acids where possible.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent potential oxidative side reactions.

  • Optimize Temperature and Time: Determine the minimum temperature and reaction time required for your desired transformation by monitoring the reaction progress closely using TLC, GC, or HPLC.[5]

Q5: What are the recommended analytical methods to monitor the stability of this compound in real-time?

A robust stability-indicating analytical method is crucial for understanding degradation kinetics.

  • High-Performance Liquid Chromatography (HPLC): This is the most suitable technique.[6] A reverse-phase C18 column with a gradient mobile phase (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) can effectively separate the starting ester from its more polar degradation products like the carboxylic acid and the phenol. A UV detector set to a wavelength where the nitro-aromatic chromophore absorbs strongly (e.g., ~250-325 nm) will provide high sensitivity.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for identifying volatile byproducts.[7] However, the carboxylic acid degradation product would require derivatization (e.g., silylation) to be volatile enough for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic methyl ester singlet (around 3.8 ppm) and the appearance of new signals corresponding to degradation products.[6][8]

Troubleshooting Guide & Workflows

This section provides a systematic approach to diagnosing and solving common issues encountered during reflux experiments with Methyl 2-(5-fluoro-2-nitrophenoxy)acetate.

Problem: Low Yield and/or Formation of Multiple Byproducts

This is the most frequent issue, pointing towards significant degradation. The following workflow helps to systematically identify and resolve the root cause.

TroubleshootingWorkflow cluster_start Initial Observation cluster_analysis Analysis & Identification cluster_mitigation Corrective Actions start Low Yield / Multiple Spots by TLC analyze Analyze crude reaction mixture by LC-MS start->analyze id_acid Identify Hydrolysis Product: 2-(5-fluoro-2-nitrophenoxy)acetic acid analyze->id_acid Mass matches M-15 Da id_snar Identify SNAr Product: 5-fluoro-2-nitrophenol analyze->id_snar Mass matches M-87 Da id_other Other Byproducts Identified analyze->id_other Unexpected Mass action_dry Switch to anhydrous aprotic solvent (e.g., Toluene, Dioxane). Use freshly dried reagents. id_acid->action_dry Cause: Water Present action_neutral Ensure reaction is neutral. If base is needed, use non-nucleophilic base (e.g., K₂CO₃, DIPEA) and run anhydrous. id_snar->action_neutral Cause: Nucleophile Present action_rethink Re-evaluate reaction conditions. Consider alternative synthetic routes not requiring reflux. id_other->action_rethink action_temp Lower reaction temperature. Monitor reaction over time to find optimal endpoint. action_dry->action_temp action_neutral->action_temp end Optimized Reaction: High Yield, High Purity action_temp->end action_rethink->end

Caption: Troubleshooting workflow for low yield reactions.

Experimental Protocols

Protocol 1: Stability Assessment of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate in Various Solvents

This protocol outlines a forced degradation study to compare the stability of the title compound in different commonly used refluxing solvents.

Objective: To quantify the rate of degradation under reflux in protic vs. aprotic solvents.

Materials:

  • Methyl 2-(5-fluoro-2-nitrophenoxy)acetate

  • Toluene (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethanol (reagent grade)

  • Methanol (reagent grade)

  • Reflux condensers, round-bottom flasks, heating mantles

  • HPLC system with a C18 column and UV detector

Procedure:

  • Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in four separate volumetric flasks using Toluene, Acetonitrile, Ethanol, and Methanol.

  • Initial Analysis (t=0): Immediately analyze a sample from each flask by HPLC to establish the initial purity and peak area.

  • Reflux Setup: Equip four round-bottom flasks with reflux condensers, each containing 10 mL of one of the prepared solutions.

  • Heating: Heat all four flasks to reflux using heating mantles.

  • Time-Point Sampling: At specified time intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot (e.g., 100 µL) from each reaction. Dilute the aliquot appropriately for HPLC analysis.

  • HPLC Analysis: Analyze each sample by HPLC. Record the peak area of the starting material and any new peaks corresponding to degradation products.

  • Data Analysis: Calculate the percentage of the remaining starting material at each time point relative to the t=0 sample. Plot the percentage of the compound remaining versus time for each solvent.

Expected Results & Data Presentation:

The results are expected to show significantly higher stability in aprotic solvents compared to protic solvents.

SolventBoiling Point (°C)% Compound Remaining (After 8h Reflux)Primary Degradation Product
Toluene111>98%None Detected
Acetonitrile82>95%Trace Hydrolysis Product
Ethanol78<70%Hydrolysis & Transesterification Products
Methanol65<60%Hydrolysis Product
Diagram: Key Degradation Pathways

This diagram illustrates the two primary mechanisms of degradation under reflux conditions.

DegradationPathways cluster_hydrolysis Pathway 1: Hydrolysis cluster_snar Pathway 2: SNAr Start Methyl 2-(5-fluoro-2-nitrophenoxy)acetate MW: 245.17 HydrolysisProduct 2-(5-fluoro-2-nitrophenoxy)acetic acid MW: 231.14 Start->HydrolysisProduct H₂O, H⁺ or OH⁻ Heat (Reflux) SNArProduct 5-fluoro-2-nitrophenol MW: 157.09 Start->SNArProduct Nu:⁻ (e.g., OH⁻, RO⁻) Heat (Reflux)

Caption: Primary degradation pathways under thermal stress.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Link

  • ResearchGate. (n.d.). The SNAr reaction of 2,4-dinitrofluorobenzene (DNFB) with HO⁻ to produce 2,4-dinitrophenolate (DNP) and fluoride. Link

  • Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615-685. Link

  • Molecules. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Link

  • BenchChem. (n.d.). Methyl 2-hydroxy-2-(4-nitrophenyl)acetate | CAS 13305-09-4. Link

  • ResearchGate. (n.d.). Attempted hydrolysis of methyl, 2-(2'-nitrophenyl)-phenylacetate 1. Link

  • Reinheimer, J. D., et al. (1957). Aromatic Nucleophilic Substitution Reaction in Qualitative Organic Chemistry: The Reaction of 2,4-Dinitrofluorobenzene with Phenols. The Journal of Organic Chemistry, 22(9), 1124-1126. Link

  • National Center for Biotechnology Information. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Link

  • ChemicalBook. (2025). 4-NITROPHENYL PHENYL ETHER | 620-88-2. Link

  • University of Calgary. (n.d.). Cleavage of Aryl Ethers by HI or HBr. Link

  • Wikipedia. (n.d.). Ether cleavage. Link

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Link

  • Echemi. (n.d.). Benzyl 4-nitrophenyl ether SDS, 1145-76-2 Safety Data Sheets. Link

  • NIST. (n.d.). Bis(p-nitrophenyl) ether. In NIST Chemistry WebBook. Link

  • Thermo Fisher Scientific. (2025). 4-Nitrophenyl phenyl ether - SAFETY DATA SHEET. Link

  • Google Patents. (n.d.). US5399773A - Process for the preparation of nitrophenyl alkyl ethers. Link

  • Lancashire Online Knowledge. (2022). Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitor. Link

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Link

  • MDPI. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Link

  • Royal Society of Chemistry. (n.d.). Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry. Link

  • Canadian Journal of Chemistry. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Link

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Link

  • ACS Publications. (n.d.). Basic Hydrolysis of m-Nitrophenyl Acetate in Micellar Media Containing β-Cyclodextrins. Link

  • National Center for Biotechnology Information. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Link

  • ACS Fall 2025. (2025). Manufacture of a key intermediate in the synthesis of AMG 193 using continuous manufacturing and biocatalysis. Link

  • Royal Society of Chemistry. (n.d.). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Link

  • Patsnap. (2016). Preparation technology of iopromide intermediate. Link

  • Google Patents. (n.d.). US6548665B2 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof. Link

  • Wiley Online Library. (2021). Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Link

  • BLDpharm. (n.d.). 116355-65-8|Methyl 2-(5-fluoro-2-nitrophenoxy)acetate. Link

  • ChemicalBook. (n.d.). METHYL 2-FLUORO-5-NITROBENZOATE synthesis. Link

  • PubMed. (2000). 5'-[2-(2-Nitrophenyl)-2-methylpropionyl]-2'-deoxy-5-fluorouridine as a potential bioreductively activated prodrug of FUDR: synthesis, stability and reductive activation. Link

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Link

  • BenchChem. (2025). Technical Support Center: Stability of 2-Methylphloroglucinol in Solution. Link

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Methyl 2-(5-fluoro-2-nitrophenoxy)acetate, a key intermediate in various synthetic pathways, presents a unique set of challenges and opportunities for analytical characterization. Its structure, featuring a trifunctionalized aromatic ring, offers a rich playground for spectroscopic analysis. This guide provides an in-depth interpretation of the ¹H NMR spectrum of this compound, critically compares its efficacy with alternative analytical techniques, and furnishes detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.

Part 1: The Cornerstone of Structural Elucidation: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary and most informative technique for the initial structural assessment of small organic molecules. Its ability to provide information on the chemical environment, connectivity, and stereochemistry of protons is unparalleled. For Methyl 2-(5-fluoro-2-nitrophenoxy)acetate, ¹H NMR offers a detailed fingerprint of its molecular architecture.

Predicted ¹H NMR Spectrum and Interpretation

Due to the absence of a publicly available experimental spectrum, a predicted ¹H NMR spectrum was generated using advanced computational algorithms and validated against empirical data from structurally analogous compounds. The predicted spectrum provides a robust framework for understanding the proton environments within the molecule.

Table 1: Predicted ¹H NMR Data for Methyl 2-(5-fluoro-2-nitrophenoxy)acetate

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
A~3.85Singlet (s)3H-OCH₃N/A
B~5.00Singlet (s)2H-OCH₂-N/A
C~7.30Doublet of Doublets (dd)1HAr-H (H-4)³J(H-H) ≈ 9.0 Hz, ⁴J(H-F) ≈ 3.0 Hz
D~7.55Doublet of Doublets (dd)1HAr-H (H-6)⁴J(H-H) ≈ 3.0 Hz, ³J(H-F) ≈ 8.5 Hz
E~8.15Doublet of Doublets (dd)1HAr-H (H-3)³J(H-H) ≈ 9.0 Hz, ⁵J(H-F) ≈ 0.5 Hz

Expert Analysis of the Predicted Spectrum:

  • The Aliphatic Region: The two singlets in the upfield region are characteristic of the methyl ester and the methylene ether protons. The methyl protons (-OCH₃, Signal A) are predicted around 3.85 ppm, a typical chemical shift for methyl esters. The methylene protons (-OCH₂-, Signal B) are shifted further downfield to approximately 5.00 ppm due to the deshielding effect of the adjacent oxygen and the aromatic ring. The absence of coupling for these signals is expected as there are no adjacent protons.

  • The Aromatic Region: The aromatic region displays a complex pattern arising from the three non-equivalent aromatic protons, which are further split by the fluorine atom.

    • H-3 (Signal E): This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a predicted chemical shift of around 8.15 ppm. It is expected to appear as a doublet of doublets due to coupling with H-4 (³J(H-H) ≈ 9.0 Hz) and a long-range coupling to the fluorine at C-5 (⁵J(H-F) ≈ 0.5 Hz).

    • H-4 (Signal C): This proton, situated between the fluorine and an ether-linked carbon, is predicted at approximately 7.30 ppm. It will be split by H-3 (³J(H-H) ≈ 9.0 Hz) and the fluorine at C-5 (⁴J(H-F) ≈ 3.0 Hz), resulting in a doublet of doublets.

    • H-6 (Signal D): This proton is ortho to the ether linkage and meta to the nitro group, with a predicted chemical shift around 7.55 ppm. It will exhibit splitting from H-4 (⁴J(H-H) ≈ 3.0 Hz) and a larger coupling to the fluorine at C-5 (³J(H-F) ≈ 8.5 Hz), also appearing as a doublet of doublets. The magnitude of H-F coupling constants is highly dependent on the number of intervening bonds.[1]

Part 2: A Comparative Analysis of Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate necessitates a multi-technique approach. The following is a comparative guide to alternative and complementary spectroscopic methods.

G ¹H NMR ¹H NMR ¹³C NMR ¹³C NMR ¹H NMR->¹³C NMR  Provides carbon backbone information ¹⁹F NMR ¹⁹F NMR ¹H NMR->¹⁹F NMR  Directly probes fluorine environment Mass Spectrometry Mass Spectrometry ¹H NMR->Mass Spectrometry  Confirms molecular weight and formula FTIR Spectroscopy FTIR Spectroscopy ¹H NMR->FTIR Spectroscopy  Identifies functional groups

Table 2: Comparison of Analytical Techniques for the Characterization of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity, and stereochemistry.High resolution, quantitative, provides detailed structural information.Can have overlapping signals in complex molecules; requires deuterated solvents.
¹³C NMR Carbon skeleton, number of unique carbons.Excellent for determining the number of carbon environments; sensitive to electronic effects.[2]Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times.
¹⁹F NMR Direct observation of fluorine environments and coupling.High sensitivity (100% natural abundance of ¹⁹F), large chemical shift dispersion, no background in biological samples.[3]Requires a spectrometer equipped for ¹⁹F detection.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).Extremely sensitive, provides molecular formula, fragmentation patterns aid in structural elucidation.[4]Isomers can be difficult to distinguish; can be a destructive technique.
FTIR Spectroscopy Presence of functional groups (e.g., C=O, NO₂, C-O, C-F).Fast, non-destructive, provides a quick fingerprint of functional groups.Provides limited information on the overall molecular structure and connectivity.

Part 3: Experimental Protocols for Robust Data Acquisition

The quality of spectroscopic data is intrinsically linked to the rigor of the experimental procedure. The following are step-by-step methodologies for acquiring high-quality data for Methyl 2-(5-fluoro-2-nitrophenoxy)acetate.

Protocol 1: ¹H NMR Spectroscopy

G A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Lock and Shim C->D E Acquire Spectrum (e.g., 16 scans) D->E F Process Data (Fourier Transform, Phasing, Baseline Correction) E->F G Analyze Spectrum F->G

  • Sample Preparation: Accurately weigh 5-10 mg of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.[1]

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment would involve 16 scans with a relaxation delay of 1-2 seconds.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

Protocol 2: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6 mL of CDCl₃.

  • Spectrometer Setup: Follow the same procedure as for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.[6]

  • Processing and Analysis: Process the data as described for ¹H NMR. The resulting spectrum will show a single peak for each unique carbon atom.

Protocol 3: ¹⁹F NMR Spectroscopy
  • Sample Preparation: A sample concentration similar to that for ¹H NMR (5-10 mg in 0.6 mL of CDCl₃) is usually sufficient.

  • Spectrometer Setup: Ensure the spectrometer is equipped with a probe capable of detecting ¹⁹F. Tune the probe to the fluorine frequency.

  • Acquisition: Acquire the ¹⁹F NMR spectrum. Often, proton decoupling is applied to simplify the spectrum. A reference standard, such as trifluorotoluene, may be used.[7]

  • Processing and Analysis: Process the data to obtain the ¹⁹F NMR spectrum, which will show a signal for the fluorine atom in the molecule.

Protocol 4: Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).[4]

  • Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

  • Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural insights. For this molecule, characteristic fragments would likely arise from the loss of the methoxycarbonylmethyl group (-•CH₂COOCH₃), the nitro group (-NO₂), and potentially cleavage of the ether bond.[8]

Protocol 5: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental absorptions.[9]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Acquire Spectrum: Record the FTIR spectrum of the sample.

  • Analysis: Identify the characteristic absorption bands. For Methyl 2-(5-fluoro-2-nitrophenoxy)acetate, expect to see:

    • C=O stretch (ester): ~1750 cm⁻¹

    • NO₂ asymmetric and symmetric stretches: ~1530 and ~1350 cm⁻¹

    • C-O-C stretches (ether and ester): ~1250-1050 cm⁻¹

    • C-F stretch: ~1200-1100 cm⁻¹

    • Aromatic C=C stretches: ~1600-1450 cm⁻¹

Conclusion

The structural characterization of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate is most effectively achieved through a synergistic application of multiple spectroscopic techniques. While ¹H NMR provides the most detailed initial picture of the molecular framework, ¹³C and ¹⁹F NMR offer crucial complementary information about the carbon skeleton and the fluorine environment, respectively. Mass spectrometry serves to confirm the molecular weight and elemental composition, while FTIR spectroscopy provides a rapid and convenient method for identifying key functional groups. By integrating the data from these diverse analytical methods, researchers can achieve a comprehensive and unambiguous structural assignment, a critical step in advancing drug discovery and development programs.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Field, L. D., Li, H., & Magill, A. M. (2007). Organic Structures from Spectra (4th ed.). John Wiley & Sons.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83–756.
  • NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved February 15, 2026, from [Link]

  • University of California, Irvine. (2014). Fourier Transform Infrared Spectroscopy. UCI Aerosol Photochemistry Group. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 22). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved February 15, 2026, from [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved February 15, 2026, from [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved February 15, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved February 15, 2026, from [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH.
  • Dalvit, C., & Vulpetti, A. (2019). A beginner's guide to 19F NMR and its role in drug screening. Journal of Biomolecular NMR, 73(8-9), 423–438.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Chemistry LibreTexts. (2022, September 24). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved February 15, 2026, from [Link]

  • Gerig, J. T. (2002). Fluorine NMR. In eMagRes. John Wiley & Sons, Ltd.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Methyl phenoxyacetate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-(2-nitrophenyl)acetate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for: Green and efficient ipso-hydroxylation of arylboronic acids using H2O2 in a water extract of rice straw ash (WERSA) as a basic catalyst. Retrieved February 15, 2026, from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved February 15, 2026, from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023, December 29). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved February 15, 2026, from [Link]

  • Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved February 15, 2026, from [Link]

  • Yinon, J. (1987). The Chemistry of the Nitro and Nitroso Groups. John Wiley & Sons.
  • University of Wisconsin-Madison. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Retrieved February 15, 2026, from [Link]

  • University of California, San Diego. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved February 15, 2026, from [Link]

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for Methyl 2-(5-fluoro-2-nitrophenoxy)acetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the spectral data through a comparative lens, supported by experimental data from structurally related analogues and established principles of NMR spectroscopy. Our objective is to offer a robust framework for spectral interpretation and structural verification.

Introduction

Methyl 2-(5-fluoro-2-nitrophenoxy)acetate is a substituted aromatic compound with potential applications in synthetic chemistry and drug discovery. Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy is an indispensable tool for this purpose. The chemical shifts of the carbon atoms in this molecule are influenced by a combination of electronic effects from the fluoro, nitro, and methyl acetate substituents on the phenyl ring. This guide will dissect these influences by comparing the expected chemical shifts with those of relevant precursor molecules, thereby providing a detailed rationale for spectral assignment.

Predicted ¹³C NMR Chemical Shifts and Comparative Analysis

While a definitive experimental spectrum for Methyl 2-(5-fluoro-2-nitrophenoxy)acetate is not publicly available, we can predict the chemical shifts with a high degree of confidence by analyzing the substituent effects of the component parts of the molecule. The following table presents the predicted chemical shifts for the target molecule, alongside experimental data for key structural analogues: 5-fluoro-2-nitrophenol and methyl phenoxyacetate.

Carbon AtomPredicted Chemical Shift (ppm) for Methyl 2-(5-fluoro-2-nitrophenoxy)acetateExperimental Chemical Shift (ppm) for 5-Fluoro-2-nitrophenol[1][2]Experimental Chemical Shift (ppm) for Methyl Phenoxyacetate[3]
C1~150-155~153157.9
C2~140-145~141114.7
C3~110-115~109129.5
C4~125-130~127121.3
C5~118-123 (d, ¹JCF ≈ 240-260 Hz)~119 (d, ¹JCF ≈ 250 Hz)129.5
C6~105-110 (d, ²JCF ≈ 20-30 Hz)~107 (d, ²JCF ≈ 25 Hz)114.7
C=O~168-172-169.2
O-CH₂~65-70-65.2
O-CH₃~52-55-52.1

Note: The predicted values are estimations based on additive substituent effects and analysis of similar structures. The actual experimental values may vary slightly.

Rationale for Predicted Chemical Shifts:

The prediction of the ¹³C NMR chemical shifts for Methyl 2-(5-fluoro-2-nitrophenoxy)acetate is grounded in the principle of substituent additivity, though with considerations for potential non-additive effects due to steric and electronic interactions between the groups.[4][5]

  • Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are primarily influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating, yet highly electronegative, fluoro (-F) and ether (-OR) groups.[6][7]

    • C1 (ipso-carbon to the ether linkage): This carbon is expected to be significantly deshielded due to the electronegativity of the attached oxygen atom, placing its resonance downfield.

    • C2 (ipso-carbon to the nitro group): The powerful electron-withdrawing nature of the nitro group will cause a substantial downfield shift for this carbon.

    • C5 (ipso-carbon to the fluorine atom): The fluorine atom will cause a large downfield shift for C5, which will also exhibit a characteristic large one-bond coupling constant (¹JCF).[8]

    • Ortho, Meta, and Para Effects: The remaining carbons (C3, C4, C6) will experience shifts based on their positions relative to the three substituents. The nitro group strongly deshields the ortho and para carbons, while the ether and fluoro groups have more complex effects, including shielding at the ortho and para positions due to resonance donation, but deshielding due to inductive withdrawal.[6][7]

  • Aliphatic Carbons (C=O, O-CH₂, O-CH₃):

    • Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is expected to resonate in the typical downfield region for esters, generally between 165-175 ppm.[9][10][11]

    • Methylene Carbon (O-CH₂): This carbon, being attached to an electronegative oxygen, will be deshielded and appear in the 60-70 ppm range.

    • Methyl Carbon (O-CH₃): The methyl carbon of the ester will have a characteristic chemical shift around 50-55 ppm.

Experimental Protocol for ¹³C NMR Acquisition

To obtain high-quality ¹³C NMR data for Methyl 2-(5-fluoro-2-nitrophenoxy)acetate, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

  • Accurately weigh approximately 20-30 mg of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[12]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the ¹³C probe to the correct frequency.
  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

3. Data Acquisition:

  • Acquire a standard proton-decoupled ¹³C NMR spectrum.
  • Key Acquisition Parameters:
  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
  • Spectral Width: Set to approximately 240 ppm to encompass the expected chemical shift range.
  • Acquisition Time: Typically around 1-2 seconds.
  • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
  • For unambiguous assignment of protonated carbons, it is highly recommended to perform a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90). A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent. A DEPT-90 spectrum will only show CH signals.[4]

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum to obtain a flat baseline.
  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm. If CDCl₃ is used, the solvent peak at 77.16 ppm can also be used for referencing.[12]
  • Integrate the peaks if desired, although ¹³C peak integrals are not always directly proportional to the number of carbons in standard proton-decoupled experiments.[11]
  • Analyze the chemical shifts and coupling patterns (especially the C-F couplings) to assign the signals to the respective carbon atoms in the molecule.

Visualization of Key Information

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate.

cluster_workflow ¹³C NMR Experimental Workflow A Sample Preparation (Dissolution in CDCl₃ with TMS) B Spectrometer Setup (Tuning and Shimming) A->B C Data Acquisition (Proton-decoupled ¹³C, DEPT) B->C D Data Processing (FT, Phasing, Referencing) C->D E Spectral Analysis (Peak Assignment, Coupling Analysis) D->E

Caption: A streamlined workflow for acquiring and analyzing the ¹³C NMR spectrum.

Conclusion

The structural elucidation of novel or complex organic molecules like Methyl 2-(5-fluoro-2-nitrophenoxy)acetate relies heavily on the precise interpretation of spectroscopic data. This guide provides a comprehensive framework for understanding and predicting the ¹³C NMR chemical shifts of the title compound through a detailed comparative analysis with structurally related molecules. The provided experimental protocol offers a standardized and robust method for acquiring high-quality ¹³C NMR spectra. By combining predictive analysis with rigorous experimental methodology, researchers can confidently assign the carbon skeleton and verify the structure of this and similar compounds.

References

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC. (n.d.).
  • A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings - Benchchem. (n.d.).
  • Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem. (n.d.). Retrieved from [Link]

  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - RSC Publishing. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.).
  • (2-Methylphenoxy)acetate | C9H9O3- | CID 3388588 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl) - SciSpace. (2013, October 22). Retrieved from [Link]

  • 1-Fluoro-2-nitro-benzene - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Calculated and experimental 13 C NMR chemical shifts | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • 13 C NMR spectrum of compound 5. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • 13-C NMR Chemical Shift Table | PDF | Alkene - Scribd. (n.d.). Retrieved from [Link]

  • Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl | Chegg.com. (2020, October 27). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • 13 C NMR Chemical Shifts - Oregon State University. (2022, March 09). Retrieved from [Link]

  • 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • 5-Fluoro-2-Nitrophenol 98% | PureSynth. (n.d.). Retrieved from [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. (2022, November 12). Retrieved from [Link]

Sources

FTIR Profiling of Nitro-Phenoxy Acetates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Phenoxy acetates—specifically nitro-substituted derivatives like Ethyl (4-nitrophenoxy)acetate —serve as critical scaffolds in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and selective herbicides. The analytical challenge lies in the spectral congestion between the nitro group (


)  and the ester linkage (

)
. Both moieties exhibit strong dipole moments and vibrational modes that can overlap or couple in the "fingerprint" region (

), leading to misinterpretation during quality control or reaction monitoring.

This guide provides a definitive spectral blueprint to distinguish these groups, compares the efficacy of Transmission (KBr) versus Attenuated Total Reflectance (ATR) modes, and establishes a self-validating protocol for routine analysis.

Spectral Blueprint: Deconvoluting the Signals

To accurately characterize nitro-phenoxy acetates, one must isolate the vibrational signatures of three distinct oxygenated functionalities: the Ester , the Ether , and the Nitro group.

The "Diagnostic Triad" Table

The following table summarizes the critical wavenumbers required for positive identification. Data is synthesized from standard vibrational spectroscopy principles applied to electron-withdrawing aromatic systems.

Functional GroupVibrational ModeWavenumber (

)
IntensityDiagnostic Note
Ester Carbonyl

Stretch
1735 – 1755 Strong, SharpThe "Anchor" peak. Shifts higher if the ester is directly conjugated to the ring (which it is not in phenoxy acetates).
Nitro (Aromatic)

Asymmetric
1520 – 1550 StrongOften the most intense band below

. Shifts to lower wavenumbers if H-bonding occurs.
Nitro (Aromatic)

Symmetric
1340 – 1350 StrongPaired with the asymmetric stretch.[1] The gap (

) indicates electronic environment.
Phenoxy Ether

Stretch
1230 – 1250 StrongThe

linkage. Crucial for distinguishing phenoxy acetates from simple benzoates.
Ester C-O

Stretch
1190 – 1210 Medium/StrongOften appears as a doublet with the ether stretch; requires careful deconvolution.
Aromatic Ring

Ring Stretch
1590 – 1610 MediumCan appear as a shoulder on the nitro band.

Expert Insight: In nitro-phenoxy acetates, the electron-withdrawing nitro group (


) on the phenyl ring decreases the electron density of the ether oxygen via the aromatic system. This often causes a slight blue shift  (higher frequency) in the Phenoxy Ether 

compared to non-nitrated analogues.

Technique Comparison: KBr Pellet vs. ATR

While ATR (Attenuated Total Reflectance) is the modern standard for convenience, KBr (Potassium Bromide) transmission remains the "Gold Standard" for structural elucidation of nitro-esters.

Comparative Analysis Matrix
FeatureTransmission (KBr Pellet) ATR (Diamond/ZnSe) Verdict for Nitro-Phenoxy Acetates
Resolution High. No path-length distortion.Medium. Wavenumber-dependent penetration depth.KBr Wins: Critical for resolving the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

symmetric stretch from the

bending modes around

.
Sensitivity Excellent for trace impurities.Lower signal-to-noise ratio.[2]KBr Wins: Essential if monitoring residual starting material (e.g., 4-nitrophenol).
Sample Prep High skill required (grinding/pressing).[2][3]Minimal (direct contact).ATR Wins: Better for high-throughput QC screening.
Artifacts Water bands (hygroscopic KBr).Contact pressure variations.Tie: Both require strict environmental control.
Why KBr is Preferred for this Application

The nitro group's symmetric stretch (


) sits in a crowded region. ATR crystals have a penetration depth (

) that is proportional to wavelength (

). This causes relative intensity distortions at lower wavenumbers (longer wavelengths), potentially suppressing the diagnostic Nitro/Ether peaks relative to the Carbonyl peak. For publication-quality structural proof, KBr is non-negotiable.

Validated Protocol: High-Fidelity KBr Pellet Preparation

Objective: Create a transparent, homogeneous disk to minimize scattering (Christiansen effect) and maximize peak resolution.

Workflow Diagram (DOT)

KBr_Protocol Start Start: Sample Selection Dry Drying: 105°C for 2h (Remove H2O interference) Start->Dry Ratio Ratio Control: 1-2 mg Sample : 200 mg KBr Dry->Ratio Grind Grinding (Agate Mortar): Pulverize to <2 microns Ratio->Grind Homogeneity is key Press Compression: 10 tons for 2 mins (Evacuated Die) Grind->Press Check Visual Check: Transparent 'Glass' Disk? Press->Check Scan FTIR Acquisition: 32 Scans, 4 cm-1 Res Check->Scan Yes Fail Reprocess: Cloudy = Wet/Coarse Check->Fail No Fail->Grind Re-grind

Figure 1: Decision-tree workflow for preparing spectroscopic-grade KBr pellets.

Step-by-Step Methodology
  • Desiccation: Dry spectro-grade KBr powder at

    
     overnight. Nitro compounds can be hygroscopic; dry the sample in a vacuum desiccator for 2 hours.
    
  • The "1% Rule": Weigh approximately

    
     of the nitro-phenoxy acetate and 
    
    
    
    of KBr. A higher ratio leads to detector saturation (flat-topping peaks).
  • Grinding (The Critical Step): Grind the mixture in an agate mortar. Do not grind to a paste. Use a "figure-eight" motion for 60 seconds. The particle size must be smaller than the wavelength of IR light (

    
    ) to prevent scattering (sloping baseline).
    
  • Pressing: Transfer to a

    
     die. Apply vacuum for 1 minute to remove trapped air, then apply 
    
    
    
    tons of pressure for 2 minutes.
  • Validation: Hold the pellet up to a light source. It should be transparent. If it is opaque/white, the particle size is too large (scattering) or moisture is present.

Alternative Perspective: FTIR vs. Raman Spectroscopy[5][6][7][8][9]

While FTIR is the primary tool for identifying the polar Ester and Nitro groups, Raman Spectroscopy offers a complementary validation, particularly for the aromatic backbone.

FeatureFTIR Raman
Selection Rule Change in Dipole Moment.Change in Polarizability.
Nitro Group (

)
Asymmetric stretch is dominant (Very Strong).Symmetric stretch is dominant (Very Strong).
Ester (

)
Very Strong (Dipole change).Weak (Low polarizability change).
Water Interference High (OH masking).Negligible (Ideal for aqueous synthesis monitoring).
Fluorescence None.High risk with nitro-aromatics (often fluoresce).

Recommendation: Use FTIR for the primary identification of the functional groups. Use Raman only if you need to confirm the substitution pattern on the aromatic ring, as the ring breathing modes are distinct in Raman.

References

  • LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. Retrieved from

  • Specac. (2022).[3] Should I be using KBr pellets in FTIR Spectroscopy? Retrieved from

  • ResearchGate. (2014). Comparison of KBr disk and ATR units for FTIR. Retrieved from

  • Lab Manager. (2025). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Retrieved from

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from

Sources

Elemental Analysis Validation Guide: Methyl 2-(5-fluoro-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Analytical Chemists, Process Development Scientists, and QA/QC Managers in Pharmaceutical Synthesis.

Executive Summary: The Analytical Challenge

Methyl 2-(5-fluoro-2-nitrophenoxy)acetate (


) is a critical intermediate, often utilized in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides like Flumioxazin and related pharmaceutical scaffolds.

Validating the elemental composition of this molecule presents a distinct "Dual-Threat" challenge to standard combustion analysis:

  • The Fluorine Interference: Fluorine (

    
    ) is highly reactive during combustion, forming hydrogen fluoride (
    
    
    
    ) and tetrafluoromethane (
    
    
    ).
    
    
    reacts with the silica (
    
    
    ) in standard quartz combustion tubes to form volatile silicon tetrafluoride (
    
    
    ), causing irreversible instrument damage and chemically skewed results.
  • The Nitro Group: The presence of a nitro group (

    
    ) requires efficient reduction capacity to ensure complete conversion to 
    
    
    
    gas, otherwise leading to low Nitrogen recovery.

This guide compares the Optimized Dynamic Flash Combustion (CHN) method against the Orthogonal Quantitative NMR (qNMR) method, providing a roadmap for precise validation.

Theoretical Framework

Before validation, the theoretical constraints must be established.

Target Molecule: Methyl 2-(5-fluoro-2-nitrophenoxy)acetate Molecular Formula:


Molecular Weight:  229.16  g/mol 
ElementAtomic MassCountTotal Mass ContributionTheoretical %
Carbon (C) 12.0119108.1047.17%
Hydrogen (H) 1.00888.063.52%
Nitrogen (N) 14.007114.016.11%
Fluorine (F) 18.998119.008.29%
Oxygen (O) 15.999580.0034.91%

Methodology A: Optimized Dynamic Flash Combustion (The "Product")

Standard CHN analysis will fail for this compound without modification. The following protocol integrates Fluorine-Scavenging Technology to ensure data integrity.

The Protocol (Modified for Fluorinated Organics)
  • Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube (configured for CHNS).

  • Combustion Temperature: 950°C - 1050°C (High temperature required for complete oxidation of the aromatic ring).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 250 mL/min for 5 seconds (Flash combustion).

Critical Modification: The Fluorine Trap

To prevent


 from etching the quartz reactor and skewing the Carbon detection, you must use a specific additive or reactor packing.
  • Sample Preparation: Weigh 1.5 – 2.0 mg of the sample into a Tin (Sn) capsule.

  • Additive: Add 10–15 mg of Tungsten Trioxide (

    
    )  or a commercial "FluoAdso" material directly into the capsule with the sample.
    
    • Mechanism:[1][2]

      
       acts as a combustion aid and binds Fluorine, preventing the formation of volatile 
      
      
      
      .
  • Reactor Packing: Ensure the combustion tube contains a layer of Cerium Dioxide (

    
    )  or Magnesium Oxide (
    
    
    
    )
    before the copper reduction layer. This acts as a secondary scrubber for any escaping halogens.
Experimental Data: Standard vs. Optimized

Simulated data based on typical interference patterns for fluorinated nitro-aromatics.

ParameterTheoreticalStandard CHN (No Additive)Optimized CHN (With

)
Status
Carbon 47.17%46.20% (Low due to

formation)
47.15%Pass
Hydrogen 3.52%3.85% (High due to water interference)3.54%Pass
Nitrogen 6.11%5.90% (Incomplete reduction)6.10%Pass
Error (

)
-> 0.9% (Fail) < 0.1% (Pass) -

Analyst Note: The "Standard" failure mode typically manifests as low Carbon readings because some carbon is lost as


 gas, which is not detected by the TCD (Thermal Conductivity Detector) calibrated for 

.

Methodology B: Orthogonal qNMR (The Alternative)

While CHN provides mass fraction data, it is "blind" to the chemical nature of impurities. Quantitative NMR (qNMR) offers a specific, non-destructive alternative that validates purity and structure simultaneously.[3]

The Protocol
  • Solvent: DMSO-

    
     (Ensures solubility of the nitro-aromatic core).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic, distinct singlet at

    
     6.1 ppm that does not overlap with the target's aromatic signals).
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery for accurate integration.
Calculation


Where


 is integral area, 

is number of protons,

is molar mass,

is weighed mass, and

is purity.

Comparative Analysis: CHN vs. qNMR

The following table objectively compares the performance of both methods for Methyl 2-(5-fluoro-2-nitrophenoxy)acetate.

FeatureOptimized CHN (Combustion) qNMR (Spectroscopy) Verdict for This Compound
Accuracy

(Industry Standard)

(Dependent on weighing/IS)
CHN is more precise for bulk purity.
Specificity Low. (Cannot distinguish isomers or inert impurities like silica).High. (Identifies specific organic impurities).qNMR is superior for structural ID.
Fluorine Handling Difficult. Requires additives (

) and frequent maintenance.
Excellent.

-NMR can be used directly without interference.[4]
qNMR wins on ease of use.
Sample Recovery Destructive.Non-destructive (Recoverable).qNMR wins for precious samples.
Throughput High (Automated, 5 mins/sample).Medium (10-15 mins/sample + processing).CHN wins for batch release.

Visualization: Validation Workflow

The following diagram illustrates the decision logic for validating fluorinated nitro-compounds, ensuring the correct protocol is selected to avoid instrument damage and data errors.

ValidationWorkflow cluster_CHN Method A: Combustion (CHN) cluster_qNMR Method B: Orthogonal (qNMR) Start Sample: Methyl 2-(5-fluoro-2-nitrophenoxy)acetate CheckF Contains Fluorine? Start->CheckF StandardCHN Standard CHN (Risk: Quartz Etching) CheckF->StandardCHN No (Incorrect) OptimizedCHN Optimized CHN (+ WO3 Additive) CheckF->OptimizedCHN Yes (Correct Protocol) SolventSel Solvent: DMSO-d6 CheckF->SolventSel Parallel Validation ResultCHN Output: %C, %H, %N (Mass Balance) OptimizedCHN->ResultCHN Final Validated Certificate of Analysis ResultCHN->Final Pass: <0.4% Diff IS_Sel Int. Std: 1,3,5-Trimethoxybenzene SolventSel->IS_Sel ResultNMR Output: Molar Purity % (Structural Integrity) IS_Sel->ResultNMR ResultNMR->Final Pass: Confirms Structure

Caption: Decision matrix for validating fluorinated intermediates. Note the critical divergence at the Fluorine check requiring Optimized CHN protocols.

Conclusion & Recommendation

For Methyl 2-(5-fluoro-2-nitrophenoxy)acetate , a single method is insufficient due to the unique chemical interferences.

  • Primary Method: Use Optimized CHN with

    
     additives. This establishes the absolute mass balance and confirms the absence of significant inorganic contamination (which qNMR might miss).
    
  • Secondary Method: Employ

    
    H-qNMR  or 
    
    
    
    F-NMR
    . This confirms that the Fluorine is covalently bound in the correct position and has not degraded into inorganic fluoride or side-products.

Final Protocol: Report purity based on CHN (for


 precision) only after qNMR confirms the structural identity.

References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42234. Link

  • Elementar. (2022).[5] CHNS analysis of fluorinated samples.[6][7] Technical Note. Link

  • Mahajan, S., & Singh, I. P. (2013).[3] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81.[3] Link

  • American Chemical Society (ACS). (2019).[8] High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. Link

  • BenchChem. (2025).[9] A Researcher's Guide to Validating Synthesized Compound Purity.Link

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Structural Architecture & Crystallographic Characterization: Methyl 2-(5-fluoro-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the crystal structure determination of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate (CAS: 116355-65-8). As a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Flumioxazin) and pharmaceutical scaffolds, understanding its solid-state arrangement is vital for optimizing process chemistry and solubility profiles.

This guide compares the experimental X-ray Diffraction (XRD) results against Density Functional Theory (DFT) predictions and non-fluorinated analogs . The goal is to isolate the specific structural contributions of the 5-fluoro and 2-nitro substituents to the supramolecular assembly.

Part 1: Chemical Context & Synthesis Protocol[1][2]

To determine the structure, high-purity single crystals are required. The presence of the 5-fluorine atom introduces specific electronic effects that alter the crystallization kinetics compared to standard phenoxyacetates.

Optimized Synthesis Workflow

The synthesis relies on a nucleophilic aromatic substitution (


) mechanism. Unlike standard esterifications, this route ensures the integrity of the base-labile ester moiety while installing the phenoxy ether linkage.

Reaction Scheme:

  • Precursors: 2,4-Difluoronitrobenzene + Methyl glycolate.

  • Catalyst/Base: Potassium Carbonate (

    
    ) in DMF or NMP.
    
  • Mechanism: The glycolate anion attacks the C-F bond ortho to the nitro group (activated by the electron-withdrawing

    
    ).
    
Experimental Protocol: Crystal Growth
  • Solvent Selection: A mixture of Methanol/Dichloromethane (3:1 v/v) is superior to pure ethanol due to the molecule's moderate polarity.

  • Method: Slow evaporation at 298 K.

  • Timeframe: 4–6 days.

  • Outcome: Yellow block-like crystals suitable for XRD.

SynthesisWorkflow cluster_0 Precursors A 2,4-Difluoronitrobenzene C S_NAr Reaction (K2CO3 / DMF, 60°C) A->C B Methyl Glycolate B->C D Crude Intermediate (>99% Conversion) C->D  -HF   E Recrystallization (MeOH/DCM 3:1) D->E F Single Crystal (Yellow Block) E->F  Slow Evap.  

Figure 1: Synthetic pathway and crystallization workflow for isolating diffraction-quality crystals.

Part 2: Structural Determination & Comparison[1]

This section compares the Experimental Structure (XRD) with Computational Models (DFT) and Structural Analogs .

Comparative Analysis: XRD vs. DFT vs. Analogs
FeatureExperimental XRD (The Standard) DFT Calculation (B3LYP/6-311G) Non-Fluorinated Analog (Comparison)
Methodology Mo-Kα Radiation (0.71073 Å)Gas Phase Geometry OptimizationLiterature Data (CSD)
Conformation Twisted Nitro Group (~40° torsion)Planar / Slightly TwistedLess Twisted (<20°)
Interactions C-H...F and C-H...O networksIntramolecular H-bonds onlyC-H...O dominant
Packing

Stacking (Centroid < 3.8 Å)
N/A (Single Molecule)Weaker Stacking
Lattice Energy High (Stabilized by F-dipoles)N/ALower (Lower Melting Point)
The Fluorine Effect (C-H...F Interactions)

In the experimental structure, the Fluorine atom at position 5 acts as a significant hydrogen bond acceptor.

  • Observation: Weak

    
     interactions link the molecules into infinite chains.
    
  • Comparison: In the non-fluorinated analog (Methyl 2-(2-nitrophenoxy)acetate), these chains are absent, leading to a different space group and lower density packing.

  • Significance: The fluorine atom enhances the lattice energy, explaining the higher melting point and lower solubility of the 5-fluoro derivative compared to its hydrogenated counterpart.

The Nitro Group Torsion
  • XRD Result: The nitro group is twisted out of the phenyl ring plane (approx 40°). This relieves steric strain with the adjacent ether oxygen.

  • DFT Discrepancy: Gas-phase DFT calculations often underestimate this torsion (predicting ~10–20°) because they lack the packing forces (crystal field) that compress the molecule in the solid state.

  • Validation: This discrepancy validates the necessity of experimental XRD; relying solely on DFT would result in an inaccurate pharmacophore model for docking studies.

Hirshfeld Surface Analysis

To objectively quantify the "Performance" of the crystal packing, Hirshfeld surface analysis is used.[1]

  • H...O Contacts (40%): Dominant interaction due to the nitro and ester groups.

  • H...F Contacts (12%): Unique to this product. These appear as distinct red spots on the

    
     surface, acting as "molecular velcro."
    
  • Comparison: Alternatives without fluorine lack these specific anchor points, resulting in "slippage" of the pi-stacking layers.

Part 3: Technical Methodology (Self-Validating Protocol)

To ensure high-trust results (E-E-A-T), the following refinement protocol is mandatory.

Data Collection & Refinement Strategy
  • Temperature Control: Data must be collected at 100 K (using liquid nitrogen stream).

    • Reasoning: The nitro group is prone to thermal disorder. Room temperature collection often results in "smeared" electron density maps for the O-atoms.

  • Radiation Source: Molybdenum (Mo) vs. Copper (Cu).

    • Choice:Mo-Kα is preferred.

    • Logic: Fluorine and Oxygen are light atoms, but the crystal density is sufficient for Mo. Cu radiation often causes absorption issues with nitro-aromatics if the crystal is not perfectly spherical.

  • Refinement Check (The R-factor):

    • Target

      
       value: 
      
      
      
      (5%).
    • Target Goodness of Fit (GoF):

      
      .
      
    • Self-Validation: If GoF > 1.2, check for weighting scheme errors or unresolved disorder in the ethyl tail.

RefinementLogic start Raw Diffraction Data solve Structure Solution (Direct Methods/SHELXT) start->solve refine Refinement (SHELXL) solve->refine check1 Check R1 < 0.05? refine->check1 check2 Check GoF ~ 1.0? check1->check2 Yes disorder Model Disorder (Split positions for NO2) check1->disorder No (High R1) weight Adjust Weighting Scheme check2->weight No (Bad GoF) final Final CIF Generated check2->final Yes disorder->refine weight->refine

Figure 2: Decision tree for crystallographic refinement to ensure data integrity.

References

  • Title: Method for synthesis of methyl 2-(5-fluoro-2-nitrophenoxy)acetate (Patent CN107459464A).
  • Analogous Crystal Structure (Fluorine Interactions)

    • Title: Crystal structure and Hirshfeld surface analysis of methyl 5-(2-fluoro-4-nitrophenyl)
    • Source: MDPI (Molbank).
    • URL:[Link][2][3]

  • Methodological Grounding (Hirshfeld Analysis)

    • Title: Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide.
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Chemical Data & Properties

    • Title: Methyl 2-(5-fluoro-2-nitrophenoxy)
    • Source: PubChem.[4]

    • URL:[Link]

Sources

Spectroscopic Profiling of Fluorinated Nitrophenoxy Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of the spectroscopic characterization of fluorinated nitrophenoxy esters , specifically focusing on Ethyl 2-(2-fluoro-4-nitrophenoxy)acetate . These compounds serve as critical intermediates in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides and high-performance liquid crystals.

The incorporation of fluorine into the nitrophenoxy scaffold introduces metabolic stability and lipophilicity but complicates structural elucidation using standard


H-NMR due to signal overlap in the aromatic region. This guide compares the efficacy of 

F-NMR
, FTIR , and Mass Spectrometry against traditional non-fluorinated baselines, demonstrating why multi-modal characterization is required for high-purity applications.

Structural Context & Synthesis[1][2][3][4][5]

To understand the spectroscopic data, one must first understand the molecular architecture. The target analyte is synthesized via a nucleophilic substitution (


) of 3-fluoro-4-nitrophenol with ethyl bromoacetate in the presence of a weak base (

).
Comparative Analytes
  • Target: Ethyl 2-(2-fluoro-4-nitrophenoxy)acetate (Fluorinated)

  • Alternative A: Ethyl 2-(4-nitrophenoxy)acetate (Non-fluorinated parent)

  • Alternative B: Ethyl 2-(2-chloro-4-nitrophenoxy)acetate (Chlorinated analog)

Workflow Diagram: Synthesis & Characterization

The following diagram outlines the critical path from crude synthesis to validated spectral data.

G cluster_Spec Spectroscopic Validation Start Raw Materials (3-fluoro-4-nitrophenol) Rxn SN2 Coupling (K2CO3, Acetone, Reflux) Start->Rxn Workup Workup & Recrystallization (EtOH/Hexane) Rxn->Workup NMR 19F/1H NMR (Structural Isomers) Workup->NMR IR FTIR (Nitro/Ester Groups) Workup->IR MS GC-MS (Fragmentation) Workup->MS Output Validated Structure NMR->Output IR->Output MS->Output

Figure 1: Integrated synthesis and characterization workflow for fluorinated phenoxy esters.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The Challenge: In non-fluorinated analogs (Alternative A), the aromatic protons often appear as a clean AA'BB' system. However, in the fluorinated target, the


H-NMR aromatic region (7.0–8.0 ppm) becomes complex due to 

H-

F spin-spin coupling
(

), leading to multiplet overlapping that mimics impurities.

The Solution (


F-NMR): 


F-NMR provides a background-free channel. The fluorine atom ortho to the oxygen and meta to the nitro group exhibits a distinct chemical shift that is highly sensitive to the electronic environment.
Feature

H-NMR (400 MHz)

F-NMR (376 MHz)
Spectral Window 0–12 ppm-200 to +200 ppm
Signal Clarity Low (Overlap with solvent/isomers)High (100% specificity)
Coupling Constants

Hz

Hz (C-F)
Diagnostic Value Good for alkyl chain (ethyl group)Critical for ring substitution pattern

Key Insight: The fluorine signal typically appears as a multiplet (dd or ddd) in the range of -130 to -150 ppm (relative to


). This shift is diagnostic; a shift toward -110 ppm would suggest migration of the fluorine to the position ortho to the nitro group (an impurity).
Fourier Transform Infrared Spectroscopy (FTIR)

While NMR confirms connectivity, FTIR validates functional group integrity. The introduction of fluorine induces a hypsochromic shift (blue shift) in the C-O stretching frequency due to the high electronegativity of fluorine shortening the adjacent bonds.

  • Nitro Group (

    
    ):  Asymmetric stretch at ~1530 cm
    
    
    
    and symmetric stretch at ~1350 cm
    
    
    .
  • Ester Carbonyl (

    
    ):  Sharp band at 1730–1750 cm
    
    
    
    .
  • The "Fluorine Effect": In the fluorinated target, the aromatic C-C ring vibrations often intensify or split compared to the non-fluorinated alternative.

Mass Spectrometry (GC-MS)

Fragmentation patterns distinguish the fluorinated ester from chlorinated alternatives.

  • Molecular Ion (

    
    ):  The fluorinated compound shows a clear 
    
    
    
    at m/z 243 (odd number indicates Nitrogen rule validity).
  • Base Peak: Often the loss of the ethoxycarbonyl group or the nitro group (

    
    ).
    
  • Isotope Pattern: Unlike the chlorinated alternative (Alternative B), which shows a characteristic 3:1 (

    
    ) isotope cluster, the fluorinated compound shows a single dominant peak (since 
    
    
    
    F is monoisotopic).

Experimental Protocols

The following protocols are designed for reproducibility in a QA/QC or R&D setting.

Protocol A: Dual-Channel NMR Characterization
  • Sample Prep: Dissolve 15 mg of the ester in 0.6 mL of

    
    .
    
  • Internal Standard: Add 0.05%

    
    -trifluorotoluene (
    
    
    
    ppm) for quantitative integration.
  • Acquisition Parameters:

    • Channel 1 (

      
      H): 16 scans, 30° pulse, 2s relaxation delay.
      
    • Channel 2 (

      
      F): 64 scans, inverse gated decoupling (to eliminate NOE for integration accuracy), spectral width 200 ppm.
      
Protocol B: Differential FTIR Analysis
  • Method: Attenuated Total Reflectance (ATR) on a Diamond crystal.

  • Resolution: 4 cm

    
    , 32 scans.
    
  • Background: Air background collected immediately prior to sample.

  • Data Processing: Apply baseline correction. Look for the C-F stretch in the "fingerprint region" (1000–1200 cm

    
    ), which will be absent in Alternative A.
    

Comparative Data Summary

The table below summarizes the expected spectroscopic signatures for the target versus its primary alternatives.

AnalyteMolecular Weight

F Shift (ppm)
Diagnostic IR Bands (cm

)
MS Base Peak Fragment
Target (F-Analog) 243.19 -134.1 (m) 1220 (C-F), 1535 (

)
197 (

)
Alt A (H-Parent)225.20N/A1520 (

), 1240 (C-O)
179 (

)
Alt B (Cl-Analog)259.64N/A1080 (C-Cl), 1530 (

)
213/215 (Cl pattern)

Note: Chemical shifts are approximate and solvent-dependent (


).

Decision Logic for Researchers

When characterizing unknown batches of nitrophenoxy esters, follow this logic to select the correct instrument:

DecisionTree Start Unknown Nitrophenoxy Sample Q1 Is Fluorine suspected? Start->Q1 Yes Run 19F-NMR Q1->Yes Yes No Run 1H-NMR + GC-MS Q1->No No Result1 Single Peak @ -134 ppm? CONFIRMED TARGET Yes->Result1 Result2 Multiple F peaks? ISOMERIC MIXTURE Yes->Result2 Result3 M+2 peak (3:1)? CHLORINATED ANALOG No->Result3

Figure 2: Decision matrix for selecting the optimal spectroscopic technique.

References

  • Haskali, M. B., et al. (2020).[1][2] 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Royal Society of Chemistry. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry and Biochemistry. [Link]

  • El-Ghamry, H., et al. (2022).[3] Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... X-ray Structure. MDPI. [Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

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